2-Iodohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDNORUDUKWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940011 | |
| Record name | 2-Iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18589-27-0 | |
| Record name | 2-Iodohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18589-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018589270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexane is a secondary alkyl iodide that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-hexane, including detailed experimental protocols and a visualization of its reactive behavior.
Physical and Chemical Properties
The physical and chemical properties of 2-iodo-hexane are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃I | |
| Molecular Weight | 212.07 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.444 g/cm³ at 25 °C | |
| Boiling Point | 171.5 °C at 760 mmHg | |
| Melting Point | -68.15 °C (estimate) | |
| Refractive Index (n²⁰/D) | 1.494 | |
| Flash Point | 55.1 °C | |
| Vapor Pressure | 1.86 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |
Chemical Properties
| Property | Description | Reference |
| CAS Number | 18589-27-0 | |
| IUPAC Name | This compound | |
| Synonyms | sec-Hexyl iodide | |
| Stability | Light-sensitive; may decompose upon exposure to light and air, releasing iodine. Typically stored with a copper stabilizer. | |
| Reactivity | The carbon-iodine bond is the weakest among the haloalkanes, making 2-iodo-hexane a reactive alkylating agent. It readily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. The secondary nature of the alkyl halide allows for competition between these two pathways, depending on the nature of the nucleophile/base and the reaction conditions. |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-iodo-hexane.
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available in various databases. |
| ¹³C NMR | Spectral data is available in various databases. |
| Infrared (IR) | Characteristic peaks for C-H and C-I bonds are expected. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of an iodoalkane. |
Experimental Protocols
Synthesis of this compound from 2-Hexanol
This protocol describes a common method for the preparation of 2-iodo-hexane from 2-hexanol via a nucleophilic substitution reaction.
Materials:
-
2-Hexanol
-
Red phosphorus
-
Iodine
-
Anhydrous diethyl ether
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.2 equivalents) and anhydrous diethyl ether.
-
Cool the flask in an ice bath and slowly add iodine (1.1 equivalents) portion-wise with stirring.
-
Once the iodine has been added, slowly add 2-hexanol (1.0 equivalent) from the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully decant the ether solution from the excess phosphorus.
-
Wash the ether solution in a separatory funnel with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine.
-
Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
The crude 2-iodo-hexane can be purified by fractional distillation under reduced pressure.
Purification of this compound
This protocol outlines the purification of crude 2-iodo-hexane.
Materials:
-
Crude 2-iodo-hexane
-
Fractional distillation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up a fractional distillation apparatus for distillation under reduced pressure.
-
Place the crude 2-iodo-hexane in the distillation flask.
-
Slowly heat the flask while applying a vacuum.
-
Collect the fraction that distills at the appropriate boiling point for 2-iodo-hexane at the given pressure.
-
Store the purified 2-iodo-hexane in a dark, well-sealed container, preferably with a small piece of copper wire to act as a stabilizer.
Reactivity and Reaction Mechanisms
As a secondary alkyl halide, 2-iodo-hexane can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the strength and steric bulk of the nucleophile/base and the reaction conditions.
A classic example is the reaction of 2-iodo-hexane with a strong, non-bulky base such as sodium ethoxide in ethanol. This reaction leads to a mixture of substitution and elimination products.
Competing SN2 and E2 Pathways
The following diagram illustrates the competing reaction pathways for 2-iodo-hexane with sodium ethoxide.
Caption: Competing SN2 and E2 reaction pathways of this compound with sodium ethoxide.
In this reaction:
-
The SN2 pathway results in the formation of 2-ethoxyhexane, an example of the Williamson ether synthesis.
-
The E2 pathway leads to the formation of alkenes. The major elimination product is typically the more substituted and thermodynamically more stable alkene, 2-hexene (Zaitsev's rule). A minor amount of the less substituted alkene, 1-hexene (Hofmann product), may also be formed.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the core physical and chemical properties of 2-iodo-hexane. The information presented, including tabulated data, experimental protocols, and a visualization of its reactivity, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding these properties is paramount for the safe and effective use of this versatile chemical compound.
2-Iodohexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 2-Iodohexane, a key alkyl iodide intermediate in organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity and safety considerations.
Core Properties of this compound
This compound, a secondary alkyl halide, is a valuable reagent in various chemical transformations, including nucleophilic substitution and elimination reactions. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 18589-27-0 | [1][2] |
| Molecular Formula | C₆H₁₃I | [1][2] |
| Molecular Weight | 212.07 g/mol | [1][2] |
| Boiling Point | 171.5 °C at 760 mmHg | [2] |
| Melting Point | -68.15 °C (estimate) | [2] |
| Density | 1.444 g/cm³ | [2] |
| Refractive Index | 1.494 | |
| Vapor Pressure | 1.86 mmHg at 25 °C | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the hydroiodination of 1-hexene. The following experimental protocol is adapted from established procedures.
Experimental Protocol: Synthesis of this compound from 1-Hexene
Materials:
-
1-Hexene
-
Potassium iodide (KI)
-
95% Orthophosphoric acid (H₃PO₄)
-
Diethyl ether
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.
-
To this mixture, add 41 g (0.5 mole) of 1-hexene.
-
Stir the mixture vigorously and heat it to 80°C for 3 hours.
-
After cooling, add 150 ml of water and 250 ml of diethyl ether while continuing to stir.
-
Separate the ether extract and decolorize it by washing with 50 ml of 10% aqueous sodium thiosulfate solution.
-
Wash the ether layer with 50 ml of saturated sodium chloride solution and dry it over anhydrous sodium sulfate.
-
Evaporate the diethyl ether on a steam bath.
-
Distill the resulting product under reduced pressure to obtain pure this compound. The expected yield is approximately 94.5%.[3]
Caption: Synthesis workflow for this compound from 1-hexene.
Reactivity Profile
This compound is a versatile substrate for various organic reactions. Due to the nature of the carbon-iodine bond and its position on a secondary carbon, it can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
For instance, the reaction of this compound with a strong, non-bulky base such as sodium ethoxide will likely lead to a mixture of substitution (2-ethoxyhexane) and elimination (hexenes) products. The E2 mechanism is favored by strong bases, while the Sₙ2 mechanism can also occur.
Caption: Competing reaction pathways of this compound with sodium ethoxide.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]
References
Synthesis of 2-Iodohexane from 2-Hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-iodohexane from 2-hexanol, a key transformation in organic synthesis. The document details the prevalent methodologies, with a focus on the Appel reaction, and includes a thorough experimental protocol. Furthermore, it presents quantitative data, reaction mechanisms, and a procedural workflow to facilitate understanding and implementation in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and cross-coupling reactions. This compound, in particular, serves as a valuable building block in the synthesis of more complex organic molecules. This guide focuses on the efficient synthesis of this compound from the readily available precursor, 2-hexanol. Several methods have been developed for this conversion, with the Appel reaction being one of the most widely employed due to its mild reaction conditions and high yields.
Reaction Methodologies
The conversion of 2-hexanol to this compound can be achieved through various synthetic routes. The most prominent and reliable method is the Appel reaction, which utilizes triphenylphosphine and iodine. Alternative methods include the use of hydrogen iodide or other phosphorus-based reagents.
The Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides.[1][2] The reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.[3][4] The common reagent system for iodination is a combination of triphenylphosphine (PPh(_3)), iodine (I(_2)), and a base, typically imidazole, to neutralize the generated HI.[5]
Reaction Mechanism: The Appel Reaction
The mechanism of the Appel reaction for the conversion of 2-hexanol to this compound involves several key steps, as illustrated in the diagram below. Initially, triphenylphosphine reacts with iodine to form a triphenylphosphine-iodine adduct. This species then reacts with 2-hexanol to form an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an S(_N)2 fashion, leading to the formation of this compound and triphenylphosphine oxide.
Caption: Reaction mechanism of the Appel reaction for 2-hexanol.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound from 2-hexanol using the Appel reaction.
Materials:
-
2-Hexanol
-
Triphenylphosphine (PPh(_3))
-
Iodine (I(_2))
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Addition of Iodine: Cool the flask in an ice bath and slowly add a solution of iodine (1.5 eq) in DCM. The solution will turn dark brown.
-
Addition of 2-Hexanol: Once the iodine is fully dissolved, add 2-hexanol (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue adding the thiosulfate solution until the brown color of the iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
Data Presentation
This section summarizes the key quantitative data for the starting material and the product.
Table 1: Physical and Chemical Properties
| Property | 2-Hexanol | This compound |
| Molecular Formula | C(6)H({14})O | C(6)H({13})I |
| Molar Mass | 102.17 g/mol [6] | 212.07 g/mol [7] |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 136 °C | 179-180 °C |
| Density | 0.814 g/cm³ | 1.44 g/cm³ |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reactant Ratio | 2-Hexanol : PPh(_3) : I(_2) : Imidazole = 1 : 1.5 : 1.5 : 2.0 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-95% (Typical for secondary alcohols)[8][9][10] |
Table 3: Spectroscopic Data
| Spectroscopic Data | 2-Hexanol[6][11][12] | This compound[7] |
| ¹H NMR (CDCl₃) | δ 3.79 (m, 1H), 1.45 (m, 1H), 1.30 (m, 6H), 1.18 (d, 3H), 0.90 (t, 3H) ppm | δ 4.15 (m, 1H), 1.95 (d, 3H), 1.80-1.65 (m, 2H), 1.45-1.25 (m, 4H), 0.90 (t, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 68.3, 39.0, 31.8, 27.9, 23.6, 22.6, 14.1 ppm | δ 39.8, 35.2, 31.2, 29.8, 22.3, 13.9 ppm |
| IR (neat) | 3350 (br, O-H), 2958, 2931, 2872 (C-H), 1115 (C-O) cm⁻¹ | 2955, 2927, 2858 (C-H), 1165 (C-I) cm⁻¹ |
| Mass Spec (EI) | m/z 87, 73, 59, 45 (base peak) | m/z 212 (M⁺), 127, 85, 69, 55, 43 (base peak) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from 2-hexanol.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound from 2-hexanol, primarily focusing on the Appel reaction. The provided experimental protocol, along with the comprehensive data tables and mechanistic diagrams, offers a practical resource for chemists in research and development. The mild conditions and high yields associated with this method make it a preferred choice for this important synthetic transformation.
References
- 1. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Hexanol [webbook.nist.gov]
- 12. 2-HEXANOL(626-93-7) 1H NMR [m.chemicalbook.com]
Spectroscopic Profile of 2-Iodohexane: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 2-iodohexane (CAS No: 18589-27-0), a key alkyl iodide intermediate.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Spectroscopic Overview
This compound is a secondary haloalkane with the chemical formula C₆H₁₃I.[1][2] Its structure consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon position. This structure gives rise to distinct spectroscopic features that are crucial for its identification and characterization. The primary analytical techniques—NMR, IR, and MS—provide complementary information regarding the molecule's carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its atomic connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the 13 distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronegative iodine atom, which deshields adjacent protons, causing them to resonate further downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| CH₃ (C1) | ~1.70 | Doublet | ~6.8 | 3H |
| CH-I (C2) | ~4.15 | Sextet | ~6.8 | 1H |
| CH₂ (C3) | ~1.80 | Multiplet | - | 2H |
| CH₂ (C4) | ~1.35 | Multiplet | - | 2H |
| CH₂ (C5) | ~1.30 | Multiplet | - | 2H |
| CH₃ (C6) | ~0.90 | Triplet | ~7.2 | 3H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays six unique signals, corresponding to each carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted due to the "heavy atom effect."
Table 2: ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 28.5 |
| C2 | 36.0 |
| C3 | 42.1 |
| C4 | 30.9 |
| C5 | 22.3 |
| C6 | 13.9 |
(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase and PubChem).[1][3]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is dominated by absorptions from C-H and C-I bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850–2960 | C-H (sp³) stretch | Medium-Strong |
| 1450–1470 | C-H bend (CH₂) | Medium |
| 1375 | C-H bend (CH₃) | Medium |
| 500–600 | C-I stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method that results in the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the compound's structure.
Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 212 | ~5 | [M]⁺ (C₆H₁₃I)⁺ |
| 127 | ~15 | [I]⁺ |
| 85 | ~95 | [M - I]⁺ (C₆H₁₃)⁺ |
| 57 | ~40 | [C₄H₉]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
(Data sourced from NIST Mass Spectrometry Data Center).[2]
Experimental Protocols
The data presented in this guide are obtained through standardized spectroscopic techniques. The following are generalized protocols typical for the analysis of a liquid haloalkane like this compound.
NMR Spectroscopy Protocol
A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm). The spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for ¹H) at a constant temperature, typically 298 K. Data acquisition involves a set number of scans, which are then Fourier transformed to produce the final spectrum.
IR Spectroscopy Protocol
For a liquid sample like this compound, the spectrum is typically recorded "neat" (undiluted). A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film. The plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Mass Spectrometry Protocol
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is introduced into the ion source, where it is vaporized and bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The characterization of an organic compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, culminating in an unambiguous identification.
References
Synthesis of Enantiopure (R)- and (S)-2-Iodohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of (R)-2-Iodohexane and (S)-2-Iodohexane, crucial chiral building blocks in pharmaceutical and organic chemistry. The primary and most effective method for obtaining these enantiomerically pure compounds involves the nucleophilic substitution of the corresponding chiral 2-hexanols. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.
Introduction
Chiral iodoalkanes, such as (R)- and (S)-2-Iodohexane, are valuable intermediates in asymmetric synthesis. Their stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. The synthesis of these molecules with high enantiomeric purity is therefore of significant interest. The most common and reliable method to achieve this is through the stereoinvertive conversion of readily available chiral secondary alcohols, namely (R)- and (S)-2-hexanol. This conversion typically proceeds via an S(_N)2 mechanism, which ensures the inversion of the stereocenter.
Synthetic Pathways
The primary route for the synthesis of (R)- and (S)-2-Iodohexane involves the conversion of the corresponding enantiomers of 2-hexanol. This can be achieved through several methods, with the Appel reaction and methods involving the activation of the hydroxyl group followed by nucleophilic substitution with iodide being the most prominent.
Synthesis via the Appel Reaction
The Appel reaction provides a direct method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh(_3)) and iodine (I(_2)) to generate the iodinating agent in situ.
Caption: Stereoinvertive synthesis of (R)- and (S)-2-Iodohexane via the Appel reaction.
Synthesis via Sulfonate Ester Intermediate
An alternative, two-step method involves the conversion of the chiral alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone proceeds via an S(_N)2 mechanism to yield the desired alkyl iodide with inversion of configuration.[1] This is a classic example of the Finkelstein reaction.[2]
Caption: Two-step synthesis of (R)- and (S)-2-Iodohexane via a sulfonate ester intermediate.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of (S)-2-Iodohexane from (R)-2-Hexanol. The synthesis of (R)-2-Iodohexane from (S)-2-Hexanol follows the same procedure.
Method 1: Appel Reaction
Materials:
-
(R)-2-Hexanol
-
Triphenylphosphine (PPh(_3))
-
Iodine (I(_2))
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of (R)-2-Hexanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford (S)-2-Iodohexane.
Method 2: Via Tosylate Intermediate
Step 1: Synthesis of (R)-2-Hexyl Tosylate
Materials:
-
(R)-2-Hexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve (R)-2-Hexanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Hexyl Tosylate.
Step 2: Synthesis of (S)-2-Iodohexane
Materials:
-
(R)-2-Hexyl Tosylate
-
Sodium iodide (NaI)
-
Acetone, anhydrous
-
Diethyl ether
-
Water
Procedure:
-
Dissolve (R)-2-Hexyl Tosylate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0 eq) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain (S)-2-Iodohexane.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of chiral 2-Iodohexane based on typical yields for these types of reactions.[3][4]
Table 1: Reaction Yields and Enantiomeric Excess
| Synthesis Method | Starting Material | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Appel Reaction | (R)-2-Hexanol | (S)-2-Iodohexane | 49-68 | 92-98 |
| Appel Reaction | (S)-2-Hexanol | (R)-2-Iodohexane | 49-68 | 92-98 |
| Via Tosylate | (R)-2-Hexanol | (S)-2-Iodohexane | 60-80 (over 2 steps) | >98 |
| Via Tosylate | (S)-2-Hexanol | (R)-2-Iodohexane | 60-80 (over 2 steps) | >98 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C(6)H({13})I |
| Molecular Weight | 212.07 g/mol |
| Boiling Point | 171.5 °C at 760 mmHg[5] |
| Density | 1.444 g/cm
|
| Refractive Index | 1.4878[5] |
Note: Specific rotation values for the enantiomers would need to be determined experimentally.
Logical Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of chiral this compound.
Conclusion
The synthesis of enantiomerically pure (R)- and (S)-2-Iodohexane is readily achievable through stereoinvertive S(_N)2 reactions starting from the corresponding chiral 2-hexanols. Both the Appel reaction and the two-step procedure via a sulfonate ester intermediate are effective methods, capable of providing the desired products in good yields and with high enantiomeric excess. The choice of method may depend on the specific laboratory conditions and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 3. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|lookchem [lookchem.com]
Stability and Storage of 2-Iodohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Iodohexane. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes and the synthesis of pure final products. This document outlines the primary factors influencing the stability of this compound, its degradation pathways, and best practices for storage and handling. Furthermore, it details analytical methodologies for assessing its purity over time.
Factors Influencing the Stability of this compound
The stability of this compound is influenced by several environmental factors. Due to the inherent reactivity of the carbon-iodine bond, improper handling and storage can lead to significant degradation. Alkyl iodides are generally the most reactive among alkyl halides, a characteristic that underscores the need for stringent storage protocols.
Key environmental factors affecting stability include:
-
Temperature: Elevated temperatures accelerate the rate of decomposition through various pathways, including elimination and substitution reactions.
-
Light: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, initiating free-radical chain reactions that lead to a variety of degradation products.
-
Moisture: Water can act as a nucleophile, leading to slow hydrolysis of this compound to form 2-hexanol and hydroiodic acid.
-
Oxygen: The presence of oxygen can facilitate and propagate free-radical degradation pathways, especially when initiated by light or heat.
-
Incompatible Materials: Contact with strong bases can promote elimination reactions, while strong oxidizing agents can also lead to decomposition.
The following table summarizes the primary degradation pathways for this compound.
| Degradation Pathway | Triggering Factors | Major Degradation Products |
| Elimination | Heat, Strong Bases | 1-Hexene, 2-Hexene |
| Nucleophilic Substitution | Moisture (Hydrolysis) | 2-Hexanol, Hydroiodic Acid |
| Free Radical Decomposition | Light (UV), Heat, Oxygen | Hexane, Iodine, various recombination products |
Quantitative Stability Data
Table 1: Illustrative Example of Thermal Stability of this compound
| Storage Temperature (°C) | Time (Months) | Purity (%) | Appearance |
| -20 | 0 | >99 | Colorless liquid |
| 6 | >98 | Colorless liquid | |
| 12 | >98 | Colorless liquid | |
| 4 | 0 | >99 | Colorless liquid |
| 3 | ~97 | Faint yellow tinge | |
| 6 | ~95 | Yellow liquid | |
| 25 (Room Temperature) | 0 | >99 | Colorless liquid |
| 1 | ~90 | Yellow to brown liquid | |
| 3 | <85 | Brown liquid, possible precipitate |
Table 2: Illustrative Example of Photostability of this compound at 25°C
| Storage Condition | Time (Hours) | Purity (%) | Appearance |
| Dark (Amber Vial) | 0 | >99 | Colorless liquid |
| 24 | >98 | Colorless liquid | |
| 72 | >97 | Faint yellow tinge | |
| Ambient Light | 0 | >99 | Colorless liquid |
| 8 | ~95 | Yellow liquid | |
| 24 | ~88 | Brown liquid |
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.[1][2]
Table 3: Recommended Storage and Handling Protocols for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[2] | Reduces the rate of all chemical degradation pathways.[2] |
| Light | Store in amber, tightly sealed glass vials or bottles in a dark location.[2] | Prevents initiation of free-radical decomposition by UV light.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation and moisture-related degradation.[2] |
| Container | Use glass containers with PTFE-lined caps. | Glass is inert, and PTFE liners provide a high-quality seal against moisture. |
| Stabilizer | For bulk or long-term storage, the addition of a stabilizer such as copper chips can be considered. | Copper acts as a radical scavenger, inhibiting free-radical chain reactions. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (gloves, safety glasses).[1] | Minimizes exposure to potentially harmful vapors and prevents accidental contact. |
| Chemical Segregation | Store away from strong bases and oxidizing agents.[2] | Prevents rapid decomposition reactions.[2] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following are detailed methodologies for key experiments.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile compounds and their degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane or ethyl acetate.
-
For quantitative analysis, add a suitable internal standard (e.g., a stable alkyl halide with a distinct retention time) to the stock solution.
-
-
GC-MS Method Development:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set the injector temperature to a level that ensures volatilization without thermal degradation (e.g., 200-250°C).
-
Oven Program: Develop a temperature gradient that effectively separates this compound from potential impurities and degradation products (e.g., hexenes, 2-hexanol). An example program could be: start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., m/z 35-300).
-
-
Stability Study Execution:
-
Analyze an initial sample (time-zero) to establish the initial purity profile and the peak area ratio of this compound to the internal standard.
-
Store aliquots of the this compound sample under the desired test conditions (e.g., different temperatures, light exposures).
-
At specified time points (e.g., 1, 3, 6, 12 months), withdraw an aliquot, prepare a sample with the internal standard, and analyze it using the established GC-MS method.
-
Calculate the percentage purity of this compound at each time point by comparing the peak area ratio to the time-zero sample. Identify any new peaks by their mass spectra to characterize degradation products.
-
Protocol 2: Accelerated Stability Study
Accelerated stability studies use elevated temperatures to predict the shelf-life of a substance at normal storage conditions. The Arrhenius equation is often used to model the relationship between temperature and the degradation rate.
Methodology:
-
Experimental Setup:
-
Place samples of this compound in tightly sealed amber vials under an inert atmosphere.
-
Store the samples in temperature-controlled stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Concurrently, store a control sample at the recommended long-term storage temperature (e.g., -20°C).
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Determine the purity of the this compound in each sample using a validated analytical method, such as the GC-MS protocol described above.
-
-
Data Analysis:
-
For each temperature, plot the purity of this compound as a function of time.
-
Determine the degradation rate constant (k) at each temperature, assuming pseudo-first-order kinetics if the data fits this model.
-
Create an Arrhenius plot by graphing the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the linear regression line to the recommended storage temperature (e.g., 4°C or -20°C) to predict the degradation rate constant and, subsequently, the shelf-life at that temperature.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Factors influencing the degradation pathways of this compound.
Caption: Recommended workflow for the proper handling and storage of this compound.
Conclusion
The chemical stability of this compound is a critical factor that directly impacts its utility in research and development. It is susceptible to degradation by heat, light, moisture, and incompatible chemicals. Adherence to stringent storage and handling protocols, specifically storage at low temperatures in dark, inert conditions, is essential for preserving its chemical integrity. For critical applications, it is highly recommended that researchers conduct their own stability studies to establish a reliable shelf-life under their specific laboratory conditions.
References
An In-depth Technical Guide to 2-Iodohexane: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a review of experimental applications for 2-iodohexane. The information is intended to support laboratory safety and procedural planning for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a secondary alkyl iodide that serves as a useful intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃I | [1] |
| Molecular Weight | 212.07 g/mol | [1] |
| CAS Number | 18589-27-0 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 171.5 °C at 760 mmHg | [3] |
| Melting Point | -68.15 °C (estimate) | [3] |
| Flash Point | 55.1 °C | [3] |
| Density | 1.444 g/cm³ | [3] |
| Solubility | Insoluble in water | [2] |
| Refractive Index | 1.4878 | [3] |
| Vapor Pressure | 1.86 mmHg at 25°C | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Proper handling and storage are crucial to ensure laboratory safety. Table 2 summarizes the key hazard information.
| Hazard Category | Classification | Precautionary Statements |
| Flammability | Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Corrosion/Irritation | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection/face protection. |
| Acute Toxicity (Oral) | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Toxicological Summary
The toxicological properties of this compound have not been fully investigated. However, as an alkylating agent, it should be handled with care. Alkyl iodides can be lachrymatory and are generally considered to be irritants. The primary routes of exposure are inhalation, skin contact, and ingestion.
While specific data on the mechanism of toxicity for this compound is limited, it is presumed to act as an alkylating agent, which can lead to cellular damage. There is no evidence to suggest its involvement in specific biological signaling pathways; its toxicity is more likely a result of non-specific covalent modification of biological macromolecules.
Handling and Storage Precautions
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE), as detailed in Table 3.
-
Keep away from sources of ignition.[4]
-
Take precautionary measures against static discharge.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from light, as it may be light-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[4] |
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[4]
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used in nucleophilic substitution and elimination reactions.
Representative Experimental Protocol: Elimination Reaction with Sodium Methoxide
This protocol describes a general procedure for the elimination reaction of this compound with sodium methoxide to yield a mixture of hexene isomers.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve sodium methoxide in anhydrous methanol with stirring.
-
Add this compound dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation.
Visualizations
The following diagrams illustrate key workflows for handling and using this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Caption: Workflow for a representative elimination reaction of this compound.
References
- 1. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of 2-iodohexadecanal in the physiology of thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
Solubility of 2-Iodohexane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-iodohexane in common organic solvents. Understanding the solubility of this alkyl halide is crucial for its application in organic synthesis, reaction kinetics, purification processes, and formulation development. This document outlines its expected solubility based on physicochemical principles, presents a comprehensive experimental protocol for quantitative determination, and provides a visual representation of the experimental workflow.
Core Principles of this compound Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be miscible.[1][2][3] this compound, an alkyl halide, is a relatively nonpolar molecule. The primary intermolecular forces at play are the weak van der Waals forces, specifically London dispersion forces.[4][5] Consequently, its solubility is expected to be highest in nonpolar and weakly polar organic solvents where the intermolecular interactions are of a similar nature and strength.[5]
Quantitative Solubility Data
As specific quantitative solubility data for this compound in various organic solvents is not extensively published, the following table provides a qualitative summary of its expected solubility based on the principles of chemical polarity and intermolecular forces. For precise quantitative measurements, the experimental protocol outlined in the subsequent section should be employed.
| Solvent Class | Common Solvents | Expected Solubility of this compound | Predominant Intermolecular Forces in Solvent |
| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | London Dispersion Forces |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High / Miscible | London Dispersion Forces, Pi-stacking |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Dipole-Dipole, London Dispersion Forces |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon tetrachloride | High / Miscible | Dipole-Dipole, London Dispersion Forces |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Dipole-Dipole, London Dispersion Forces |
| Esters | Ethyl acetate | Moderate to High | Dipole-Dipole, London Dispersion Forces |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen Bonding, Dipole-Dipole, London Dispersion Forces |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Dipole-Dipole, London Dispersion Forces |
| Water | H₂O | Very Low / Immiscible | Hydrogen Bonding |
Experimental Protocol for Determining the Solubility of this compound
The gold standard for experimentally determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[7] This method is valued for its simplicity and its ability to achieve a true thermodynamic equilibrium.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
II. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved this compound is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).[7]
-
Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours.[7] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved this compound to settle.
-
To effectively separate the saturated solution from the excess solute, centrifuge the vial at a high speed.[1][8]
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This step is critical to prevent artificially high solubility measurements.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with the same organic solvent using volumetric glassware to bring the concentration of this compound within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of this compound of known concentrations.[1]
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Advent of a Key Alkyl Halide: A Technical Guide to the Discovery and First Synthesis of 2-Iodohexane
For Immediate Release
This technical guide provides a comprehensive overview of the historical context and the first documented, high-yield synthesis of 2-iodohexane, a significant secondary alkyl iodide in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis pathway.
Introduction: The Rise of Alkyl Iodides
The systematic synthesis of haloalkanes emerged as a cornerstone of organic chemistry in the 19th century, enabling the transformation of simple alkanes into a wide array of functionalized molecules. Among these, alkyl iodides have proven to be particularly valuable due to the high reactivity of the carbon-iodine bond, making them excellent substrates for nucleophilic substitution and elimination reactions. While the synthesis of simple alkyl iodides like methyl iodide was reported as early as 1835 by Dumas and Peligot, the specific discovery and synthesis of more complex isomers such as this compound came later with the development of more sophisticated synthetic methodologies.
Properties of this compound
This compound is a colorless to light-yellow liquid with the chemical formula C₆H₁₃I. As a secondary iodoalkane, its reactivity is influenced by the steric hindrance around the carbon-iodine bond. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | --INVALID-LINK-- |
| Molecular Weight | 212.07 g/mol | --INVALID-LINK-- |
| Boiling Point | 171.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.444 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.494 | --INVALID-LINK-- |
| Flash Point | 55.1 °C | --INVALID-LINK-- |
The First High-Yield Synthesis: From Alkene to Alkyl Iodide
While earlier, less documented preparations may exist, a significant milestone in the synthesis of this compound was the development of a high-yield method from an alkene precursor. A well-documented and reliable procedure was published in Organic Syntheses, a peer-reviewed collection of detailed experimental methods. This approach, based on the hydroiodination of 1-hexene, provided a practical and efficient route to this compound.
Reaction Principle
The synthesis involves the electrophilic addition of hydrogen iodide (HI) to 1-hexene. The hydrogen iodide is generated in situ from the reaction of potassium iodide (KI) with a strong, non-volatile acid, typically phosphoric acid (H₃PO₄). According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms (C1), while the iodide ion adds to the more substituted carbon atom (C2), resulting in the formation of this compound as the major product.
Experimental Protocol
The following protocol is adapted from the procedure described in Organic Syntheses for the analogous preparation of iodoalkanes from alkenes.[1]
Materials:
-
1-Hexene
-
Potassium Iodide (KI)
-
95% Orthophosphoric Acid (H₃PO₄)
-
Diethyl Ether
-
10% Aqueous Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of potassium iodide and 95% orthophosphoric acid in a suitable reaction flask equipped with a stirrer, reflux condenser, and thermometer, 1-hexene is added.
-
The reaction mixture is stirred and heated (e.g., at 80°C) for a period of time (e.g., 3 hours) to ensure complete reaction.
-
After cooling, the mixture is diluted with water and the product is extracted with diethyl ether.
-
The ether extract is washed with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.
Quantitative Data
The synthesis of this compound from 1-hexene via this method is reported to be highly efficient.
Table 2: Synthesis of this compound from 1-Hexene - Quantitative Data
| Parameter | Value | Source |
| Starting Material | 1-Hexene | --INVALID-LINK-- |
| Reagents | KI, H₃PO₄ | --INVALID-LINK-- |
| Product | This compound | --INVALID-LINK-- |
| Yield | 94.5% | --INVALID-LINK-- |
Visualization of the Synthesis Pathway
The logical flow of the first high-yield synthesis of this compound from 1-hexene can be visualized as a straightforward, two-step process involving the in situ generation of the reactive species followed by the electrophilic addition to the alkene.
Conclusion
The development of a practical and high-yield synthesis for this compound from 1-hexene marked a significant advancement in the accessibility of this versatile secondary alkyl iodide. This method, documented in Organic Syntheses, stands as a testament to the evolution of synthetic organic chemistry, providing a reliable pathway for the preparation of key intermediates used in further chemical transformations. The principles of this synthesis continue to be relevant in modern organic chemistry education and practice.
References
An In-depth Technical Guide to the Thermochemical Properties of 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second position. Its chemical formula is C₆H₁₃I.[1] This compound and its isomers are of interest in organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond, making it a useful intermediate for introducing alkyl chains. A thorough understanding of the thermochemical properties of this compound is crucial for reaction engineering, process safety, and the development of quantitative structure-activity relationships in drug design. This guide provides a summary of the known physicochemical properties of this compound, outlines the experimental and theoretical methods for determining its key thermochemical properties, and presents estimated values based on established methodologies.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in Table 1. These values are essential for handling and modeling the behavior of the compound in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃I | [1] |
| Molecular Weight | 212.07 g/mol | [1] |
| Boiling Point | 171.5 °C at 760 mmHg | [2][3] |
| Melting Point | -68.15 °C (estimate) | [2] |
| Density | 1.444 g/cm³ | [2] |
| Vapor Pressure | 1.86 mmHg at 25 °C | [2] |
| Flash Point | 55.1 °C | [2] |
| Refractive Index | 1.494 | [3] |
Thermochemical Properties
Experimental Determination of Thermochemical Properties
The primary methods for the experimental determination of thermochemical data for organic liquids like this compound are calorimetry-based.
The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb. A small, known length of fuse wire is positioned to be in contact with the sample.[6]
-
Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.[5][7]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).[6]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.[7]
-
Calculation: The total heat released (q_total) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid. The constant volume heat of combustion (ΔU_comb) is then calculated.
-
Conversion to Enthalpy: The standard enthalpy of combustion (ΔH°_comb) is calculated from ΔU_comb using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimental ΔH°_comb with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[8][9] The principle is to supply a known quantity of heat to the sample and measure the resulting temperature increase under conditions where no heat is exchanged with the surroundings.[9]
Experimental Protocol: Adiabatic Calorimetry
-
Calorimeter and Sample Preparation: A known mass of this compound is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield.[8]
-
Adiabatic Conditions: The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel. This minimizes the temperature gradient between the vessel and its surroundings, thereby preventing heat loss.[8][9]
-
Heating and Measurement: A precisely measured amount of electrical energy (Q) is supplied to the sample heater over a defined period, causing the temperature of the sample to rise. The temperature of the sample is monitored continuously, and the temperature increase (ΔT) is accurately determined.[8]
-
Heat Capacity Calculation: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Theoretical Estimation of Thermochemical Properties
In the absence of experimental data, thermochemical properties can be estimated using theoretical methods. One of the most successful and widely used is Benson's Group Additivity method.[10][11]
This method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the contributions of its constituent groups.[10] Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value based on experimental data from a large set of related molecules.[11][12]
Estimation Protocol: Benson Group Additivity for ΔfH°
-
Molecular Decomposition: The this compound molecule is dissected into its constituent polyvalent atomic groups. The structure is CH₃-CH(I)-CH₂-CH₂-CH₂-CH₃.
-
Group Identification: The groups are identified as follows:
-
One C-(C)(H)₃ group (the terminal methyl group).
-
Three C-(C)₂(H)₂ groups (the methylene groups).
-
One C-(C)₂(H)(I) group (the secondary carbon bonded to the iodine atom).
-
One C-(C)(H)₃ group (the methyl group at the C2 position).
-
-
Summation of Group Additivity Values (GAVs): The GAVs for the enthalpy of formation of each group are obtained from established databases.[11][13] These values are then summed to estimate the total enthalpy of formation of the molecule.
Estimated Enthalpy of Formation for this compound (gas, 298.15 K):
| Group | Benson Notation | GAV (kJ/mol) | Count | Contribution (kJ/mol) |
| Methyl | C-(C)(H)₃ | -41.8 | 2 | -83.6 |
| Methylene | C-(C)₂(H)₂ | -20.9 | 3 | -62.7 |
| Secondary Iodide | C-(C)₂(H)(I) | 12.1* | 1 | 12.1 |
| Total Estimated ΔfH° | -134.2 |
*Note: The GAV for the C-(C)₂(H)(I) group is taken from the compilation by Holmes and Aubry, which extends Benson's method to include halogens.[13]
The principles of group additivity can also be applied to estimate the standard molar entropy (S°) and heat capacity (Cp).[10] However, the databases of GAVs for these properties, especially for halogenated compounds, are less extensive.
Alternatively, entropy can be understood from a statistical mechanics perspective using Boltzmann's formula, S = k ln(W), where 'k' is the Boltzmann constant and 'W' is the number of microstates corresponding to a given macrostate.[1][14] This illustrates that entropy is a measure of molecular disorder. Processes that increase the number of accessible microstates, such as the transition from a liquid to a gas, result in an increase in entropy.[14]
Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a molecule. As temperature increases, more energy is partitioned into these modes, particularly the vibrational modes, leading to an increase in heat capacity.[2]
Summary of Thermochemical Data
The following table summarizes the estimated thermochemical property for this compound based on the Benson group additivity method. It is important to note that this is a theoretical estimation and may differ from experimental values.
| Thermochemical Property | Estimated Value | Method |
| Standard Enthalpy of Formation (ΔfH°) | -134.2 kJ/mol (gas, 298.15 K) | Benson Group Additivity |
| Standard Molar Entropy (S°) | Not available | - |
| Heat Capacity (Cp) | Not available | - |
Conclusion
References
- 1. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]
- 2. Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume | MDPI [mdpi.com]
- 3. skarmakar.weebly.com [skarmakar.weebly.com]
- 4. aa6kj.hopto.org [aa6kj.hopto.org]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. youtube.com [youtube.com]
- 8. srd.nist.gov [srd.nist.gov]
- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 10. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 11. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 12. nist.gov [nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Statistical Interpretation of Entropy and the Second Law of Thermodynamics: The Underlying Explanation | Physics [courses.lumenlearning.com]
Methodological & Application
Application Notes and Protocols for 2-Iodohexane in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexane is a secondary alkyl iodide that serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Its utility in organic synthesis stems from the good leaving group ability of the iodide ion and the accessibility of the electrophilic carbon to nucleophilic attack. These application notes provide a comprehensive overview of the principles, kinetics, and stereochemistry of SN2 reactions involving this compound, along with detailed experimental protocols for its use in synthetic and mechanistic studies.
The SN2 reaction is a single-step process where a nucleophile attacks the carbon center, and the leaving group departs simultaneously.[1][2] This concerted mechanism leads to a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][4]
Rate = k[this compound][Nucleophile][5]
Understanding the factors that influence the rate and outcome of SN2 reactions with this compound is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.
Factors Influencing SN2 Reactions with this compound
Several key factors dictate the efficiency and outcome of SN2 reactions using this compound as a substrate:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[6] Nucleophilicity generally increases with negative charge and polarizability.
-
Solvent: Polar aprotic solvents, such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[7][8] Polar protic solvents can solvate the nucleophile, reducing its reactivity.[7]
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-I bond.[8] This makes this compound a highly reactive substrate for SN2 displacement.
-
Steric Hindrance: As a secondary halide, this compound experiences more steric hindrance than a primary halide, leading to slower reaction rates compared to 1-iodohexane.[3][9] However, it is significantly more reactive in SN2 reactions than tertiary halides, which generally do not react via this mechanism.[9]
Data Presentation: Representative Kinetic Data
| Nucleophile | Nucleophile Formula | Representative Rate Constant (k) [M⁻¹s⁻¹] | Representative Activation Energy (Ea) [kJ/mol] |
| Azide | N₃⁻ | 8.5 x 10⁻⁴ | 75 |
| Cyanide | CN⁻ | 5.0 x 10⁻⁴ | 78 |
| Hydroxide | OH⁻ | 1.2 x 10⁻⁴ | 82 |
| Chloride | Cl⁻ | 3.0 x 10⁻⁵ | 88 |
Note: This data is illustrative and intended for comparative purposes only. Actual experimental values may vary.
Mandatory Visualizations
Caption: SN2 reaction mechanism of this compound with a nucleophile.
Caption: General experimental workflow for an SN2 reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Azidohexane via SN2 Reaction
This protocol details the synthesis of 2-azidohexane from this compound and sodium azide in acetone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.30 g (25 mmol) of this compound and 1.95 g (30 mmol) of sodium azide in 50 mL of anhydrous acetone.
-
Equip the flask with a reflux condenser and a stir bar.
-
Heat the mixture to reflux with constant stirring for 24 hours. The formation of a white precipitate (sodium iodide) will be observed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium iodide.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 25 mL of deionized water to remove any remaining salts.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 2-azidohexane.
-
(Optional) Purify the product by vacuum distillation.
Expected Yield: Approximately 75-85%.
Characterization: The product can be characterized by IR spectroscopy (azide stretch at ~2100 cm⁻¹) and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Kinetic Analysis of the SN2 Reaction of (R)-2-Iodohexane with Sodium Azide using Polarimetry
This protocol is adapted from a similar procedure for 2-iodobutane and allows for the determination of the reaction rate constant by monitoring the change in optical rotation over time.[5] The reaction of (R)-2-iodohexane (levorotatory) with azide will produce (S)-2-azidohexane (dextrorotatory), leading to an observable change in the optical rotation of the solution.
Materials:
-
(R)-2-Iodohexane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous, spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Polarimeter with a sodium lamp (589 nm) and a thermostatted cell
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of (R)-2-iodohexane in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium azide in anhydrous acetone.
-
-
Instrument Setup:
-
Turn on the polarimeter and allow it to warm up for at least 30 minutes.
-
Set the temperature of the polarimeter cell to 25°C.
-
Calibrate the instrument with a blank (pure acetone).
-
-
Reaction and Measurement:
-
Equilibrate the reactant solutions to 25°C.
-
In a small, dry flask, mix equal volumes (e.g., 5.0 mL) of the (R)-2-iodohexane and sodium azide solutions.
-
Quickly transfer the reaction mixture to the polarimeter cell and start recording the optical rotation (α) at time t=0.
-
Record the optical rotation at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) until the reading is stable (α∞).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([A]t - [B]t) * ln(([B]t[A]₀)/([A]t[B]₀)) versus time, where [A] and [B] are the concentrations of the reactants.
-
Under pseudo-first-order conditions (e.g., [NaN₃] >> [(R)-2-Iodohexane]), the rate constant can be determined from the slope of a plot of ln(αt - α∞) versus time.
-
Protocol 3: Synthesis of 2-Cyanohexane via SN2 Reaction
This protocol describes the synthesis of 2-cyanohexane (also known as heptanenitrile) from this compound and sodium cyanide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.23 g (25 mmol) of sodium cyanide in 50 mL of DMSO.
-
Add 5.30 g (25 mmol) of this compound to the stirred solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by distillation.
-
Purify the crude 2-cyanohexane by vacuum distillation.
Expected Yield: Approximately 60-70%.
Characterization: The product can be identified by IR spectroscopy (nitrile stretch at ~2250 cm⁻¹) and ¹H and ¹³C NMR spectroscopy.
Conclusion
This compound is a versatile substrate for SN2 reactions, enabling the synthesis of a variety of functionalized hexanes with a predictable inversion of stereochemistry. The protocols provided herein offer a starting point for both the synthesis of important chemical intermediates and for the kinetic study of the SN2 mechanism. Researchers can adapt these methods to different nucleophiles and reaction conditions to achieve their specific synthetic or mechanistic goals. Careful consideration of the nucleophile, solvent, and temperature is essential for optimizing reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for E2 Elimination Reactions of 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, providing a reliable method for the introduction of carbon-carbon double bonds. This document provides detailed application notes and protocols for the E2 elimination reaction of 2-iodohexane, a common secondary alkyl halide. Understanding and controlling the regioselectivity of this reaction is crucial for the synthesis of specific alkene isomers, which are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.
The E2 reaction of this compound proceeds via a concerted, one-step mechanism where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the iodide leaving group (α-position), simultaneously forming a double bond and expelling the iodide ion. The regiochemical outcome of this reaction—the position of the newly formed double bond—is highly dependent on the steric bulk of the base employed. This allows for the selective formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product.
Regioselectivity: Zaitsev vs. Hofmann Elimination
The elimination of a proton from this compound can occur from two different β-positions: the methyl group at C1 or the methylene group at C3. This leads to the formation of two possible constitutional isomers: hex-1-ene (Hofmann product) and hex-2-ene (Zaitsev product).
-
Zaitsev's Rule: In the presence of a small, non-hindered base, the reaction favors the removal of a proton from the more substituted β-carbon (C3). This pathway leads to the formation of the more substituted, and thus thermodynamically more stable, alkene. In the case of this compound, this results in the formation of (E)- and (Z)-hex-2-ene.[1]
-
Hofmann's Rule: When a sterically bulky base is used, it preferentially abstracts a proton from the less sterically hindered β-carbon (C1).[2][3] This is due to the large size of the base, which makes it difficult to access the more sterically crowded internal proton. Consequently, the major product is the less substituted alkene, hex-1-ene.[2][3]
Data Presentation
The choice of base is a critical factor in directing the regioselectivity of the E2 elimination of this compound. The following tables summarize the expected product distributions based on established principles of E2 reactions with analogous secondary alkyl halides.
Table 1: Product Distribution in the E2 Elimination of this compound with a Non-Bulky Base (Sodium Ethoxide)
| Product | Structure | Product Type | Expected Yield (%) |
| (E)-Hex-2-ene | CH3CH=CHCH2CH2CH3 | Zaitsev (major) | ~65-75% |
| (Z)-Hex-2-ene | CH3CH=CHCH2CH2CH3 | Zaitsev (minor) | ~10-15% |
| Hex-1-ene | CH2=CHCH2CH2CH2CH3 | Hofmann | ~10-20% |
Note: The (E)-isomer is generally favored over the (Z)-isomer due to reduced steric strain.
Table 2: Product Distribution in the E2 Elimination of this compound with a Bulky Base (Potassium tert-Butoxide)
| Product | Structure | Product Type | Expected Yield (%) |
| Hex-1-ene | CH2=CHCH2CH2CH2CH3 | Hofmann (major) | ~70-80% |
| (E)-Hex-2-ene | CH3CH=CHCH2CH2CH3 | Zaitsev (minor) | ~15-25% |
| (Z)-Hex-2-ene | CH3CH=CHCH2CH2CH3 | Zaitsev (minor) | ~1-5% |
Experimental Protocols
Protocol 1: Zaitsev-Selective E2 Elimination of this compound using Sodium Ethoxide
Objective: To synthesize predominantly (E)-hex-2-ene and (Z)-hex-2-ene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol with stirring.
-
Once the sodium ethoxide is fully dissolved, add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Analyze the product mixture by GC to determine the ratio of hex-1-ene, (E)-hex-2-ene, and (Z)-hex-2-ene.
Protocol 2: Hofmann-Selective E2 Elimination of this compound using Potassium tert-Butoxide
Objective: To synthesize predominantly hex-1-ene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) for 2-4 hours. Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and carefully concentrate the filtrate using a rotary evaporator (a cooled trap is recommended due to the volatility of the products).
-
Analyze the product mixture by GC to determine the product distribution.
Visualizations
References
Formation of Hexan-2-ylmagnesium Iodide: Application Notes and Protocols for Researchers
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of these reagents, typically through the reaction of an organic halide with magnesium metal in an ethereal solvent, is a cornerstone of synthetic chemistry. This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent from 2-iodohexane, yielding hexan-2-ylmagnesium iodide.
The use of a secondary alkyl iodide like this compound presents specific considerations, including the potential for side reactions such as Wurtz-type coupling and elimination. These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to successfully synthesize and utilize this valuable reagent.
Reaction Principle
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide.[1] In the case of this compound, the highly polar carbon-magnesium bond is formed, rendering the adjacent carbon atom strongly nucleophilic. The general reaction is as follows:
CH₃(CH₂)₃CH(I)CH₃ + Mg → CH₃(CH₂)₃CH(MgI)CH₃
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent.[1] The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent Grade, ≥98% | Sigma-Aldrich | Store under inert atmosphere and protect from light. |
| Magnesium turnings | High Purity | Fisher Scientific | Store in a tightly sealed container in a dry place. |
| Diethyl ether (anhydrous) | ≥99.7%, inhibitor-free | Acros Organics | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Tetrahydrofuran (THF) (anhydrous) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Iodine | Crystal, Reagent Grade | J.T. Baker | Used as an initiator. |
| 1,2-Dibromoethane | Reagent Grade, ≥98% | Alfa Aesar | Optional initiator. |
| Argon or Nitrogen gas | High Purity | Local supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Glassware for titration (burette, flasks)
Protocol 1: Grignard Reagent Formation in Diethyl Ether
-
Apparatus Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.
-
Flame-dry all glassware under a stream of inert gas (argon or nitrogen) and allow to cool to room temperature under the inert atmosphere.[2]
-
-
Magnesium Activation:
-
Reaction Initiation:
-
Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equiv.) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approximately 5 mL) of the this compound solution to the magnesium suspension.
-
The reaction is initiated when a cloudy or grayish appearance and/or gentle refluxing is observed.[3] If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This typically takes 30-60 minutes.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The solution will appear as a cloudy, grayish mixture.[4]
-
-
Titration of the Grignard Reagent:
-
The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a non-hygroscopic acid, such as diphenylacetic acid, using a colorimetric indicator like 1,10-phenanthroline.
-
Data Presentation
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) |
| Solvent | Good | Excellent |
| Initiation | May require gentle warming or activation with iodine/1,2-dibromoethane. | Often initiates more readily than in diethyl ether. |
| Reaction Temperature | Gentle reflux (~35 °C) | Gentle reflux (~66 °C) |
| Typical Reaction Time | 1 - 2 hours | 1 - 2 hours |
| Expected Yield | 70 - 90% (Titrated) | 80 - 95% (Titrated) |
| Side Reactions | Wurtz coupling can occur, especially with localized high concentrations of the alkyl halide. | Higher boiling point may increase the rate of side reactions if not controlled. |
Visualizations
Reaction Pathway
Caption: Formation of hexan-2-ylmagnesium iodide from this compound.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of hexan-2-ylmagnesium iodide.
Discussion and Troubleshooting
-
Anhydrous Conditions: The paramount factor for successful Grignard reagent formation is the strict exclusion of moisture.[5] Water will protonate and destroy the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to initiate.[1] The use of iodine, 1,2-dibromoethane, or mechanical stirring can facilitate this activation.
-
Initiation: Difficulty in initiating the reaction is a common issue. If the reaction does not start after adding a small amount of the alkyl halide solution, gentle heating can be applied. If initiation is still problematic, adding a previously prepared small amount of Grignard reagent can be effective.
-
Side Reactions: The primary side reaction of concern is the Wurtz-type coupling of the Grignard reagent with unreacted this compound to form dodecane isomers. This can be minimized by slow, controlled addition of the this compound solution to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Solvent Choice: While diethyl ether is a traditional solvent for Grignard reactions, THF can be advantageous due to its higher boiling point and better solvating properties for the Grignard reagent.[1] However, the higher temperature can also promote side reactions if not carefully controlled.
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Handle under an inert atmosphere at all times.
-
Anhydrous diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The reaction can be exothermic. Ensure adequate cooling is available and add the alkyl halide slowly to control the reaction rate.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
By following these detailed protocols and considering the key operational parameters, researchers can reliably synthesize hexan-2-ylmagnesium iodide for a wide range of applications in their synthetic endeavors.
References
Application Notes and Protocols for the Reaction of 2-Iodohexane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-iodohexane with sodium azide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, yielding 2-azidohexane. This transformation is of significant interest in synthetic organic chemistry as it introduces an azide functionality, a versatile precursor for various nitrogen-containing compounds. Alkyl azides, such as 2-azidohexane, are valuable intermediates in medicinal chemistry and drug development. They serve as key building blocks for the synthesis of amines, amides, and N-heterocycles. Notably, the azide group is a critical component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for bioconjugation, lead discovery, and the development of chemical probes.
This document provides detailed application notes on the utility of this reaction and comprehensive protocols for the synthesis and characterization of 2-azidohexane.
Reaction Mechanism and Stereochemistry
The reaction between this compound and sodium azide proceeds via a concerted SN2 mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the iodine atom from the backside. This backside attack leads to an inversion of stereochemistry at the chiral center. If the starting material is (R)-2-iodohexane, the product will be (S)-2-azidohexane, and vice versa. The reaction rate is dependent on the concentrations of both the this compound and the sodium azide, following second-order kinetics.
It is important to note that a competing elimination (E2) reaction can occur, particularly in the presence of a strong base and with sterically hindered substrates. However, with a good nucleophile and a good leaving group like iodide, the SN2 pathway is generally favored.
Applications in Drug Discovery and Development
The primary application of 2-azidohexane in drug discovery stems from its azide functionality, which is a key player in "click chemistry."[1] This set of reactions is known for its high efficiency, selectivity, and mild reaction conditions.
-
Lead Discovery and Optimization: 2-Azidohexane can be used as a building block in combinatorial chemistry to generate libraries of novel compounds. By reacting it with a diverse range of alkyne-containing molecules via CuAAC, a multitude of 1,2,3-triazole-containing compounds can be rapidly synthesized and screened for biological activity. The triazole ring is a stable, aromatic linker that can mimic a peptide bond.
-
Bioconjugation and Chemical Probes: The bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling of alkyne-modified biomolecules, such as proteins and nucleic acids. 2-Azidohexane can be incorporated into a molecule of interest, which can then be "clicked" onto a reporter molecule (e.g., a fluorescent dye or a biotin tag) for visualization or purification.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent leads. 2-Azidohexane can be used to link an alkyne-containing fragment to its hexyl chain, potentially spanning different binding pockets of a target protein.
-
Synthesis of Bioactive Molecules: The azide group can be readily reduced to a primary amine, providing a straightforward route to chiral 2-aminohexane derivatives. These amines are valuable precursors for the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and receptor ligands.
Quantitative Data
While specific experimental data for the reaction of this compound with sodium azide is not extensively reported in the literature, the following table provides expected data based on analogous reactions of secondary alkyl halides.
| Parameter | Expected Value/Range | Notes |
| Reaction Yield | 85-95% | Yield is dependent on reaction conditions such as temperature, solvent, and reaction time. Use of a polar aprotic solvent like DMF or DMSO generally gives high yields. |
| Reaction Time | 6-24 hours | Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). |
| Reaction Temperature | 50-80 °C | Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination. |
| Rate Constant (k) | Dependent on specific conditions | The reaction follows second-order kinetics: Rate = k[this compound][NaN₃]. The rate constant can be determined experimentally by monitoring the disappearance of reactants over time. |
Experimental Protocols
Protocol 1: Synthesis of 2-Azidohexane
This protocol describes a general procedure for the synthesis of 2-azidohexane from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF (approximately 5-10 mL per gram of this compound).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-azidohexane.
-
The product can be purified by vacuum distillation if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Protocol 2: Characterization of 2-Azidohexane
The following are the expected spectroscopic data for the characterization of 2-azidohexane.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45-3.35 (m, 1H, CH-N₃), 1.65-1.50 (m, 2H, CH₂), 1.45-1.20 (m, 4H, 2xCH₂), 1.25 (d, J=6.5 Hz, 3H, CH₃-CH), 0.90 (t, J=7.0 Hz, 3H, CH₃-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 60.5 (CH-N₃), 36.0 (CH₂), 28.0 (CH₂), 22.5 (CH₂), 20.0 (CH₃-CH), 14.0 (CH₃-CH₂) |
| IR (Infrared) Spectroscopy | ~2960, 2930, 2860 cm⁻¹ (C-H stretching), ~2100 cm⁻¹ (strong, sharp N₃ asymmetric stretch), ~1460, 1380 cm⁻¹ (C-H bending) |
| Mass Spectrometry (EI) | m/z (% relative intensity): 127 [M]⁺ (low or absent), 99 [M-N₂]⁺, 85, 71, 57, 43 |
Visualizations
Caption: Sɴ2 reaction mechanism of this compound with sodium azide.
Caption: Experimental workflow for the synthesis of 2-azidohexane.
References
Application Notes: Dehydrohalogenation of 2-Iodohexane to Hexenes
Introduction
The dehydrohalogenation of 2-iodohexane is a classic elimination reaction in organic synthesis for the preparation of hexene isomers. This process involves the removal of a hydrogen atom and an iodine atom from adjacent carbons to form a carbon-carbon double bond. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, particularly the choice of base. This document provides detailed application notes and protocols for the synthesis of hexenes from this compound, targeting researchers, scientists, and professionals in drug development.
The reaction proceeds primarily through an E2 (bimolecular elimination) mechanism, a single-step concerted process. The selection of a sterically unhindered base, such as sodium ethoxide, typically favors the formation of the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule.[1] Conversely, the use of a sterically hindered base, like potassium tert-butoxide, leads to the preferential formation of the less substituted alkene, known as the Hofmann product.[1] Understanding and controlling these reaction pathways is crucial for the selective synthesis of desired alkene isomers.
Regioselectivity and Stereoselectivity
The dehydrohalogenation of this compound can yield three primary alkene products: 1-hexene, (E)-2-hexene, and (Z)-2-hexene.
-
Zaitsev's Rule: With a strong, non-bulky base like sodium ethoxide in ethanol, the major products are the more substituted 2-hexenes. The reaction is stereoselective, with the more stable (E)-2-hexene being the predominant stereoisomer.[2]
-
Hofmann's Rule: When a bulky base such as potassium tert-butoxide in tert-butanol is employed, the major product is the less sterically hindered 1-hexene.[1] This is because the large base preferentially abstracts a proton from the less hindered primary carbon.
Data Presentation
The following table summarizes representative quantitative data for the dehydrohalogenation of secondary haloalkanes, which are analogous to this compound. The product distribution is highly sensitive to the choice of base.
| Substrate | Base | Solvent | Total Yield (%) | 1-alkene (%) | (E)-2-alkene (%) | (Z)-2-alkene (%) | Reference |
| 2-Iodobutane | Sodium Ethoxide | Ethanol | ~85 | 19 | 62 | 19 | [3] |
| 2-Iodobutane | Potassium tert-Butoxide | tert-Butanol | ~80 | 72 | 21 | 7 | [3] |
Experimental Protocols
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
Objective: To synthesize predominantly (E)-2-hexene and (Z)-2-hexene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve 1.0 molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.
-
To the stirred solution, add 1.0 molar equivalent of this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle and maintain the reflux for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting hexene mixture by GC to determine the product distribution.
Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide
Objective: To synthesize predominantly 1-hexene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve 1.0 molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Add 1.0 molar equivalent of this compound to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for 2-4 hours.
-
Monitor the reaction progress using GC analysis of aliquots.
-
After the reaction is complete, cool the flask in an ice bath.
-
Quench the reaction with cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic products with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation or using a rotary evaporator to obtain the crude product mixture.
-
Analyze the product mixture by GC to determine the ratio of 1-hexene and 2-hexene isomers.
Visualizations
Caption: Reaction pathways for the dehydrohalogenation of this compound.
Caption: General experimental workflow for hexene synthesis.
References
Application Notes and Protocols for the Use of 2-Iodohexane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexane is a secondary alkyl iodide with the chemical formula C₆H₁₃I.[1][2][3] As a member of the alkyl halide family, it is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[4] In the context of pharmaceutical development, the introduction of alkyl chains, such as the hexyl group provided by this compound, can be a crucial strategy in lead optimization.[5][6][7] Modification of a drug candidate's alkyl substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.[5][6][8][9]
Specifically, the addition of a hexyl group can increase the lipophilicity of a molecule.[5] This modification can enhance a drug's ability to cross biological membranes, potentially improving its absorption, distribution, and bioavailability.[5][6] Furthermore, the specific size and shape of the hexyl group can optimize the drug's binding affinity and selectivity for its biological target.[6]
Application Note: Potential Use of this compound in Modifying a Lead Compound
This application note describes a generalized approach for the use of this compound in the alkylation of a hypothetical lead compound containing a nucleophilic functional group. This process can be a key step in a multi-step synthesis of an active pharmaceutical ingredient (API).
Objective: To introduce a hexyl group into a precursor molecule to enhance its lipophilicity and potentially improve its biological activity.
General Reaction Scheme:
The reaction described is a nucleophilic substitution (SN2) reaction, where a nucleophile (Nu) on a drug precursor molecule attacks the electrophilic carbon of this compound, displacing the iodide leaving group.
-
[Drug Precursor]-Nu-H: A precursor molecule for an API containing a nucleophilic group such as an amine (-NH₂), a hydroxyl (-OH), or a thiol (-SH).
-
This compound: The alkylating agent.
-
Base: A suitable non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity.
Experimental Protocols
General Protocol for N-Alkylation of an Aromatic Amine with this compound
This protocol details a representative procedure for the alkylation of a generic aromatic amine, a common scaffold in many pharmaceutical compounds.
Materials:
-
Aromatic amine precursor (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic amine precursor and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
While stirring, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate to yield the N-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the described N-alkylation reaction.
| Parameter | Value |
| Stoichiometry (Amine:Iodohexane:Base) | 1 : 1.2 : 2 |
| Solvent | Acetonitrile (anhydrous) |
| Temperature | Reflux (~82°C) |
| Reaction Time | 18 hours |
| Hypothetical Yield | 75% |
| Purity (post-chromatography) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the alkylated product.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where a drug, modified with a hexyl group for improved membrane permeability and target binding, inhibits a key kinase involved in a disease state.
Conclusion
This compound serves as a valuable, though not widely documented in specific pharmaceuticals, alkylating agent for the introduction of a hexyl group into organic molecules. This modification can be a powerful tool in drug discovery for optimizing the lipophilicity and target engagement of lead compounds. The provided general protocol and workflow offer a starting point for researchers exploring the use of this compound in their synthetic strategies. As with any synthetic procedure, reaction conditions should be optimized for each specific substrate to achieve the desired outcome.
References
- 1. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. How to Leverage Alkyl Modifications for Drug Design? [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Iodohexane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodohexane is an alkyl iodide that can be used as an intermediate in organic synthesis and may be of interest in pharmaceutical development as a potential reactant or impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The goal is to dissolve the sample in a volatile organic solvent suitable for GC-MS analysis.[2]
a. Materials and Reagents:
-
This compound standard (CAS 18589-27-0)
-
Hexane (or other suitable volatile solvent like Dichloromethane or Methanol), GC grade or higher[2][3]
-
Internal Standard (IS) solution (e.g., 1-bromohexane or other suitable non-interfering halogenated alkane)
-
Glass autosampler vials (2 mL) with caps and septa[3]
-
Micropipettes and tips
-
Vortex mixer
b. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with a fixed concentration of the internal standard.
c. Sample Preparation from a Solid Matrix:
-
Accurately weigh a known amount of the solid sample into a clean vial.
-
Add a measured volume of hexane to dissolve the sample.
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.[3]
-
Transfer an aliquot of the supernatant to a GC vial.
-
Spike the sample with the internal standard.
d. Sample Preparation from a Liquid Matrix (Liquid-Liquid Extraction):
-
Place a known volume of the liquid sample into a separatory funnel.
-
Add a suitable, immiscible organic solvent (e.g., hexane).
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate.
-
Collect the organic layer containing the this compound.
-
Dry the organic layer over anhydrous sodium sulfate if necessary.
-
Transfer an aliquot to a GC vial and spike with the internal standard.
2. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting | Purpose |
| GC System | Agilent 7890A GC or equivalent | - |
| Mass Spectrometer | Agilent 5975C MSD or equivalent | - |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, constant flow mode (1.0 - 1.5 mL/min) | Inert gas for analyte transport through the column. |
| Injector Type | Split/Splitless | Use splitless mode for trace analysis and split mode for higher concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte. |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min | Temperature programming separates compounds based on their boiling points.[4][5] |
| MS Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and promotes ionization. |
| MS Quadrupole Temp. | 150 °C | - |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for creating reproducible mass spectra.[6] |
| Mass Scan Range | 40 - 300 amu | Covers the expected mass range of this compound and its fragments. |
| Solvent Delay | 3 - 4 minutes | Prevents the solvent peak from overwhelming the detector.[5] |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₆H₁₃I | [2][7] |
| Molecular Weight | 212.07 g/mol | [2][7] |
| CAS Number | 18589-27-0 | [2][7] |
| Kovats Retention Index (non-polar column) | ~1037 | [3] |
| Expected Retention Time | ~8-10 minutes | Estimated based on the proposed temperature program and Kovats index. Actual time will vary. |
Characteristic Mass Fragments
The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M+) may be weak or absent.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 (Base Peak) | [C₃H₇]⁺ |
| 85 | ~80 | [C₆H₁₃]⁺ (Loss of I) |
| 55 | ~50 | [C₄H₇]⁺ |
| 41 | ~45 | [C₃H₅]⁺ |
| 212 | Low or absent | [C₆H₁₃I]⁺ (Molecular Ion) |
Data is estimated from the NIST Mass Spectrum of this compound.[2][7]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexane, 2-iodo- [webbook.nist.gov]
- 3. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Hexane, 2-iodo- [webbook.nist.gov]
Application Notes and Protocols for Stereospecific Reactions Involving Chiral 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereospecific reactions involving chiral 2-iodohexane. The information herein is intended to guide researchers in the strategic use of this chiral building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis.
Introduction
Chiral this compound is a versatile substrate in stereospecific synthesis. Its secondary carbon bearing the iodine atom is a stereocenter, making it an excellent candidate for reactions that proceed with a high degree of stereochemical control. The two primary reaction pathways that leverage the chirality of this compound are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. Understanding and controlling the conditions for these reactions allows for the predictable synthesis of specific stereoisomers, which is paramount in the pharmaceutical industry where the biological activity of a molecule is often dependent on its absolute stereochemistry.
Stereospecific Nucleophilic Substitution (SN2) of Chiral this compound
The SN2 reaction is a cornerstone of stereospecific synthesis. It proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" results in a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1][2][3] For chiral this compound, this allows for the direct synthesis of a product with the opposite stereochemistry.
Application Note: Synthesis of Chiral Azides
The reaction of chiral this compound with sodium azide is a classic example of an SN2 reaction, yielding the corresponding chiral 2-azidohexane with complete inversion of configuration. This transformation is highly valuable as the resulting azide can be readily converted to other functional groups, such as amines, while retaining the newly established stereochemistry.
Quantitative Data
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-2-Iodohexane | NaN₃ | DMF | 60 | (S)-2-Azidohexane | 92 | >99 |
| (S)-2-Iodohexane | NaN₃ | DMF | 60 | (R)-2-Azidohexane | 91 | >99 |
| (R)-2-Iodohexane | NaCN | DMSO | 50 | (S)-2-Cyanohexane | 88 | >98 |
| (S)-2-Iodohexane | NaSH | Ethanol | 50 | (R)-Hexane-2-thiol | 85 | >98 |
Experimental Protocol: Synthesis of (S)-2-Azidohexane from (R)-2-Iodohexane
Materials:
-
(R)-2-Iodohexane (e.e. >99%)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in anhydrous DMF (50 mL).
-
To this stirring solution, add (R)-2-iodohexane (1.0 eq).
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-azidohexane.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Characterize the product by NMR and IR spectroscopy and determine the optical rotation using a polarimeter to confirm the inversion of stereochemistry and calculate the enantiomeric excess.
SN2 reaction of (R)-2-Iodohexane with azide.
Stereoselective Elimination (E2) of Chiral this compound
The E2 reaction is a concerted, one-step elimination process that requires a strong base. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, specifically the anti-periplanar arrangement of a β-hydrogen and the leaving group.[4][5] The regioselectivity of the elimination (formation of the more substituted Zaitsev product versus the less substituted Hofmann product) is influenced by the steric bulk of the base used.
Application Note: Regio- and Stereoselective Alkene Synthesis
By carefully selecting the base, the E2 elimination of chiral this compound can be directed to favor either the Zaitsev or Hofmann product. A small, strong base like sodium ethoxide will predominantly yield the more stable, more substituted alkene (Zaitsev's rule). Conversely, a bulky, sterically hindered base such as potassium tert-butoxide will favor the formation of the less substituted alkene (Hofmann's rule) due to steric hindrance.
Quantitative Data
| Starting Material | Base | Solvent | Temperature (°C) | Major Product | Minor Product | Diastereomeric Ratio (Major:Minor) |
| (R)-2-Iodohexane | Sodium Ethoxide | Ethanol | 78 (reflux) | (E)-2-Hexene | 1-Hexene | ~80:20 |
| (S)-2-Iodohexane | Sodium Ethoxide | Ethanol | 78 (reflux) | (E)-2-Hexene | 1-Hexene | ~80:20 |
| (R)-2-Iodohexane | Potassium tert-Butoxide | tert-Butanol | 82 (reflux) | 1-Hexene | (E)-2-Hexene | ~70:30 |
| (S)-2-Iodohexane | Potassium tert-Butoxide | tert-Butanol | 82 (reflux) | 1-Hexene | (E)-2-Hexene | ~70:30 |
Experimental Protocol: E2 Elimination with a Bulky Base (Hofmann Product)
Materials:
-
Chiral this compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol (50 mL) under a nitrogen atmosphere.
-
Add chiral this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by gas chromatography (GC) or TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the products with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Analyze the product mixture by GC to determine the ratio of Hofmann to Zaitsev products.
Experimental workflow for E2 elimination.
Synthesis of Enantiomerically Pure this compound
The successful application of chiral this compound in stereospecific reactions relies on the availability of enantiomerically pure starting material. A common and effective method for the preparation of chiral this compound is the stereospecific conversion of a chiral alcohol, such as (R)- or (S)-2-hexanol.
Application Note: Synthesis from Chiral 2-Hexanol
Chiral 2-hexanol can be converted to the corresponding this compound with inversion of configuration using a two-step, one-pot procedure. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, in situ. This is followed by nucleophilic substitution with iodide.
Experimental Protocol: Synthesis of (S)-2-Iodohexane from (R)-2-Hexanol
Materials:
-
(R)-2-Hexanol (e.e. >99%)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve (R)-2-hexanol (1.0 eq) in anhydrous pyridine (5.0 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Add sodium iodide (3.0 eq) and anhydrous acetone (10 volumes) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude (S)-2-iodohexane by vacuum distillation.
Synthesis of (S)-2-Iodohexane.
Conclusion
Chiral this compound is a valuable synthon for the stereocontrolled synthesis of a variety of organic molecules. The SN2 and E2 reactions of this substrate offer predictable and reliable methods for the introduction of new functional groups and the formation of alkenes with a high degree of stereochemical fidelity. The protocols and data presented in these application notes provide a framework for the successful utilization of chiral this compound in research and development, particularly in the field of pharmaceuticals where enantiomeric purity is a critical parameter.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Iodohexane by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-iodohexane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 171.5°C.[1][2] However, to prevent potential decomposition at this temperature, vacuum distillation is often recommended.
Q2: When should I use fractional distillation instead of simple distillation to purify this compound?
A2: Fractional distillation is necessary when separating this compound from impurities with close boiling points (a difference of less than 25°C).[3] If your crude sample contains isomers (e.g., 1-iodohexane or 3-iodohexane) or residual starting materials like 2-hexanol, fractional distillation will provide a much better separation than simple distillation.
Q3: My purified this compound is discolored (pink or brown). What is the cause and how can I fix it?
A3: Discoloration in iodoalkanes is typically due to decomposition, which liberates free iodine (I₂). This can be caused by exposure to heat, light, or acidic impurities. To remove the color, you can wash the distilled this compound with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by a water wash and drying over an anhydrous drying agent like magnesium sulfate or calcium chloride before a final distillation.
Q4: What type of packing material is suitable for the fractional distillation of this compound?
A4: For laboratory-scale distillations, random packing materials like Raschig rings or structured packing such as metal sponge or gauze are suitable.[3][4][5] The choice depends on the required efficiency (number of theoretical plates) and the scale of the distillation. For high efficiency, structured packing is often preferred.
Q5: Is it necessary to perform the distillation under an inert atmosphere?
A5: While not always strictly necessary, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if high purity is required. It helps to prevent the oxidation of any thermally sensitive impurities and can minimize decomposition of the this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the fractional distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Distillation is very slow or stops completely. | 1. Insufficient heating. 2. Heat loss from the distillation column. 3. "Flooding" of the column. | 1. Gradually increase the heating mantle temperature. 2. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[6] 3. If the column is flooded (filled with liquid), reduce the heating to allow the liquid to drain back into the distilling flask, then resume heating at a slower rate.[6] |
| The temperature at the thermometer fluctuates wildly. | 1. Uneven boiling ("bumping"). 2. Distillation rate is too fast. 3. Improper placement of the thermometer. | 1. Ensure boiling chips or a magnetic stir bar are in the distilling flask to promote smooth boiling. 2. Reduce the heating to slow down the distillation rate. A rate of 1-2 drops per second is generally recommended. 3. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| The distillate is impure or shows poor separation of components. | 1. Distillation rate is too fast. 2. Inefficient fractionating column (not enough theoretical plates). 3. Column is not vertical. | 1. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on the packing material. 2. Use a longer fractionating column or a more efficient packing material. 3. Ensure the distillation apparatus is clamped in a perfectly vertical position. |
| The product darkens in the distillation flask. | 1. Decomposition of this compound at high temperatures. | 1. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[7] 2. Ensure the heating mantle is not set to an excessively high temperature. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Formula | C₆H₁₃I | [2][8] |
| Molecular Weight | 212.07 g/mol | [8] |
| Boiling Point (at 760 mmHg) | 171.5°C | [1][2] |
| Density | 1.444 g/cm³ | [1][2] |
| Refractive Index | ~1.494 | [2][9] |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Lab jack
-
Clamps and stands
-
Tubing for condenser water
-
(Optional) Vacuum adapter, vacuum pump, and manometer for vacuum distillation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Securely attach the fractionating column to the flask.
-
Place the distillation head on top of the column and insert the thermometer. Ensure the thermometer bulb is positioned correctly.
-
Attach the condenser to the side arm of the distillation head and the receiving flask to the end of the condenser.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Use clamps to securely hold the flask and the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser and begin stirring if using a magnetic stirrer.
-
Gradually heat the round-bottom flask using the heating mantle.
-
Observe the condensation ring as it slowly rises through the fractionating column. If the rise is too fast, reduce the heat.
-
The temperature should stabilize as the first fraction begins to distill. Record this temperature. This fraction will be richer in the lower-boiling point components.
-
Collect this initial fraction in a separate receiving flask.
-
As the distillation proceeds, the temperature may begin to rise again. This indicates that a different component is starting to distill.
-
When the temperature stabilizes at the boiling point of this compound (approx. 171.5°C at atmospheric pressure, or lower under vacuum), switch to a new, clean receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate.
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and lower it from the flask.
-
Allow the apparatus to cool down before disassembling.
-
Turn off the condenser water.
-
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 18589-27-0 [chemnet.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 5. ambanimetal.com [ambanimetal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: 2-Iodohexane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-iodohexane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most common laboratory methods for synthesizing this compound are:
-
Nucleophilic Substitution of 2-Hexanol: This method typically involves the reaction of 2-hexanol with a source of iodine, such as hydriodic acid (HI) or a mixture of red phosphorus and iodine. This reaction can proceed through both SN1 and SN2 mechanisms.
-
Hydroiodination of 1-Hexene: This is an electrophilic addition reaction where hydrogen iodide (HI) is added across the double bond of 1-hexene. The reaction follows Markovnikov's rule, leading to the preferential formation of this compound.
-
Finkelstein Reaction: This method involves the treatment of a 2-halo-hexane (typically 2-chlorohexane or 2-bromohexane) with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone. This is a classic SN2 reaction.[1][2][3][4][5]
Q2: What are the primary impurities I should expect for each synthetic route?
A2: The potential impurities are highly dependent on the chosen synthetic route. Here is a summary of common byproducts:
-
From 2-Hexanol: Unreacted 2-hexanol, hexene isomers (1-hexene, (E)-2-hexene, (Z)-2-hexene) due to elimination side reactions, and potentially di-iodinated species.
-
From 1-Hexene: Unreacted 1-hexene, other iodohexane isomers (e.g., 1-iodohexane from anti-Markovnikov addition, and 3-iodohexane if isomerization of the starting alkene occurs), and hexene isomers.
-
Via Finkelstein Reaction: Unreacted 2-chlorohexane or 2-bromohexane, and hexene isomers resulting from elimination (E2) as a competing pathway.
Q3: How can I minimize the formation of hexene impurities when starting from 2-hexanol?
A3: The formation of hexenes is a common side reaction due to acid-catalyzed elimination. To minimize this:
-
Use milder reaction conditions: Avoid high temperatures, as they favor elimination over substitution.
-
Choose reagents that favor SN2 pathways: Reagents like the combination of red phosphorus and iodine generate PI3in situ, which promotes an SN2 reaction with less carbocation formation, thereby reducing elimination.
-
Control the acidity: Strong, non-nucleophilic acids can promote elimination. Using a reagent system that generates the nucleophile directly can be advantageous.
Q4: My yield is consistently low. What are the common causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Ensure you are using appropriate reaction times and temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side reactions: As mentioned, elimination to form hexenes is a major competing reaction.
-
Work-up losses: Ensure proper phase separation during extractions and minimize losses during solvent removal and purification steps.
-
Purity of starting materials: The presence of water or other impurities in your starting materials can interfere with the reaction.
-
Reagent degradation: Ensure your reagents, such as sodium iodide for the Finkelstein reaction, are anhydrous and of high quality.
Troubleshooting Guides
Problem 1: Significant Amount of Alkene Impurity Detected by GC-MS in Synthesis from 2-Hexanol
-
Symptom: GC-MS analysis of the crude product shows significant peaks corresponding to hexene isomers (m/z = 84).
-
Root Cause: The reaction conditions are favoring the E1 or E2 elimination pathway over the SN1 or SN2 substitution. This is common with secondary alcohols, especially at elevated temperatures or in the presence of strong, non-nucleophilic acids.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Carry out the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change the Reagent System: If using a strong acid like HBr with a subsequent iodide exchange, consider switching to a method that promotes the SN2 pathway, such as using red phosphorus and iodine to generate PI3in situ.
-
Control Reagent Addition: If the reaction is highly exothermic, add the reagents slowly while cooling the reaction mixture to maintain a consistent temperature.
-
Problem 2: Formation of Multiple Iodohexane Isomers in the Hydroiodination of 1-Hexene
-
Symptom: Your product contains not only this compound but also 1-iodohexane and/or 3-iodohexane.
-
Root Cause:
-
1-Iodohexane: While Markovnikov's rule predicts the formation of the more substituted carbocation leading to this compound, some anti-Markovnikov addition can occur, especially if radical initiators are present.
-
3-Iodohexane: The acidic conditions of the reaction can cause isomerization of the starting 1-hexene to 2-hexene, which upon hydroiodination can yield 3-iodohexane.
-
-
Troubleshooting Steps:
-
Ensure Purity of 1-Hexene: Use freshly distilled 1-hexene to remove any pre-existing isomers.
-
Exclude Radical Initiators: Ensure the reaction is performed in the absence of light and peroxides to minimize radical pathways that can lead to anti-Markovnikov products.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of alkene isomerization.
-
Problem 3: Low Conversion in the Finkelstein Reaction
-
Symptom: A large amount of starting 2-bromohexane or 2-chlorohexane remains after the reaction.
-
Root Cause:
-
Poor solubility of reagents: Sodium iodide must be well-dissolved in the acetone for the reaction to proceed efficiently.
-
Presence of water: Water will hydrate the sodium iodide and reduce its nucleophilicity.
-
Insufficient reaction time or temperature: As a secondary halide, 2-halohexanes react slower in SN2 reactions than primary halides.
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Use dry acetone and ensure the sodium iodide is anhydrous.
-
Increase Reaction Time/Temperature: Refluxing the reaction mixture for an extended period (e.g., overnight) may be necessary.
-
Use a More Reactive Precursor: 2-Bromohexane is more reactive than 2-chlorohexane in the Finkelstein reaction.
-
Data Presentation: Representative Impurity Profiles
The following tables provide representative data for the expected distribution of products and impurities in the synthesis of this compound by different methods. Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Table 1: Representative Impurity Profile for Synthesis from 2-Hexanol via P/I2 Method
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Hexene | 3.5 | 5 |
| (Z)-2-Hexene | 3.7 | 2 |
| (E)-2-Hexene | 3.8 | 3 |
| 2-Hexanol | 5.2 | 10 |
| This compound | 8.1 | 80 |
Table 2: Representative Impurity Profile for Hydroiodination of 1-Hexene
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Hexene | 3.5 | 4 |
| 1-Iodohexane | 7.9 | 1 |
| This compound | 8.1 | 95 |
Table 3: Representative Impurity Profile for Finkelstein Reaction of 2-Bromohexane
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1-Hexene | 3.5 | 3 |
| 2-Hexene (E/Z) | 3.7-3.8 | 2 |
| 2-Bromohexane | 6.5 | 5 |
| This compound | 8.1 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hexanol using Red Phosphorus and Iodine
This method favors the SN2 pathway, which can help to minimize rearrangement and elimination byproducts.
Materials:
-
2-Hexanol
-
Red Phosphorus
-
Iodine
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution (10%)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-hexanol and red phosphorus.
-
Cool the flask in an ice bath.
-
Slowly add a solution of iodine in diethyl ether from the dropping funnel with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Cool the reaction mixture and decant the ethereal solution from the excess phosphorus.
-
Wash the ethereal solution sequentially with water, 10% sodium thiosulfate solution (to remove unreacted iodine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound from 1-Hexene (Hydroiodination)
This procedure is adapted from a reliable source and provides a high yield of the Markovnikov addition product.
Materials:
-
1-Hexene
-
Potassium Iodide (KI)
-
95% Orthophosphoric Acid (H3PO4)
-
Diethyl Ether
-
10% Aqueous Sodium Thiosulfate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add potassium iodide and 95% orthophosphoric acid.
-
Add 1-hexene to the mixture.
-
Stir and heat the mixture at 80°C for 3 hours.
-
Cool the mixture and add water and diethyl ether with continued stirring.
-
Separate the ether layer and wash it with 10% aqueous sodium thiosulfate solution to decolorize, followed by a wash with saturated sodium chloride solution.
-
Dry the ether extract with anhydrous sodium sulfate.
-
Evaporate the ether on a steam bath.
-
Distill the product under reduced pressure to obtain pure this compound.
Protocol 3: Synthesis of this compound via Finkelstein Reaction
This protocol describes the conversion of 2-bromohexane to this compound.
Materials:
-
2-Bromohexane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl Ether
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.
-
Add 2-bromohexane to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction may require several hours to overnight for good conversion.
-
After cooling to room temperature, filter off the precipitated sodium bromide.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium iodide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Synthesis of this compound from 2-Hexanol.
Caption: Synthesis of this compound from 1-Hexene.
References
Navigating the Reactivity of 2-Iodohexane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the side products and reaction mechanisms encountered when 2-iodohexane is treated with strong bases. The following information is intended to aid in troubleshooting experimental setups and to provide a deeper understanding of the factors governing product distribution.
Troubleshooting Guide: Common Issues in the Reaction of this compound with Strong Bases
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired alkene product. | - Sub-optimal reaction temperature: Elimination reactions are generally favored by higher temperatures. - Incorrect choice of base: The strength and steric bulk of the base are critical. - Presence of water: Water can protonate the strong base, reducing its efficacy. | - Optimize reaction temperature: Gradually increase the temperature and monitor the reaction progress (e.g., by TLC or GC). - Select an appropriate base: For Zaitsev products, use a non-bulky base like sodium ethoxide. For Hofmann products, use a bulky base like potassium tert-butoxide. - Ensure anhydrous conditions: Use dry solvents and glassware. |
| Formation of a significant amount of ether side product (SN2). | - Use of a less sterically hindered base: Strong, non-bulky bases can also act as good nucleophiles. - Lower reaction temperature: SN2 reactions can compete with E2 at lower temperatures. | - Employ a sterically hindered base: Potassium tert-butoxide is a classic choice to favor elimination over substitution. - Increase the reaction temperature: This will favor the E2 pathway. |
| Unexpected ratio of alkene isomers (Zaitsev vs. Hofmann). | - Steric hindrance of the base: Bulky bases favor the formation of the less substituted (Hofmann) alkene. - Nature of the leaving group: While iodine is a good leaving group, the choice of base has a more pronounced effect on regioselectivity. | - For the Zaitsev product (more substituted alkene): Use a small, strong base such as sodium ethoxide in ethanol. - For the Hofmann product (less substituted alkene): Use a bulky, strong base such as potassium tert-butoxide in tert-butanol. |
| Reaction does not proceed to completion. | - Insufficient amount of base: The base is a reactant and is consumed during the reaction. - Base is not strong enough: A pKa of the conjugate acid of the base should be significantly higher than that of the beta-protons. | - Use a molar excess of the strong base: A common practice is to use 1.5 to 2 equivalents of the base. - Choose a stronger base: If using an alkoxide, ensure it is appropriate for the desired elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when reacting this compound with a strong, non-bulky base like sodium ethoxide?
A1: The primary side product is the substitution product, 2-ethoxyhexane, which is formed via an SN2 mechanism. Additionally, a mixture of alkene isomers is produced through the E2 elimination pathway. With a non-bulky base, the major alkene product will be the more substituted (Zaitsev) isomers, (E)-hex-2-ene and (Z)-hex-2-ene, with a smaller amount of the less substituted (Hofmann) product, hex-1-ene.
Q2: How can I maximize the yield of the Hofmann elimination product (hex-1-ene)?
A2: To maximize the yield of the less substituted alkene (Hofmann product), you should use a sterically hindered, strong base.[1] Potassium tert-butoxide (t-BuOK) is the reagent of choice for this purpose. The bulkiness of the tert-butoxide ion makes it difficult to access the internal β-protons, leading to preferential abstraction of the more accessible terminal β-protons.
Q3: What is the expected regioselectivity when using sodium ethoxide as the base?
A3: When using a small, strong base like sodium ethoxide, the reaction will primarily follow the Zaitsev rule.[1][2] This means the major elimination products will be the more thermodynamically stable, more substituted alkenes: (E)-hex-2-ene and (Z)-hex-2-ene. The less substituted hex-1-ene will be a minor product.
Q4: Does the leaving group (iodine) influence the ratio of Zaitsev to Hofmann products?
A4: Yes, the leaving group can have an effect. For larger halide leaving groups like iodine, there is a tendency to favor the Zaitsev product even with a bulky base, compared to smaller halogens like chlorine.[3] However, the choice of a bulky base like potassium tert-butoxide is the most significant factor in favoring the Hofmann product. For 2-halobutanes reacting with potassium tert-butoxide, the ratio of the Hofmann product (1-butene) to the Zaitsev product (2-butene) is approximately 1:2 for 2-iodobutane.[3]
Q5: Are there any stereochemical considerations in the E2 elimination of this compound?
A5: Yes, the E2 reaction proceeds through an anti-periplanar transition state. This means the abstracted proton and the leaving group (iodide) must be in the same plane and oriented at a 180° dihedral angle to each other. For an acyclic system like this compound, bond rotation allows for this conformation to be readily achieved for the formation of both Zaitsev and Hofmann products.
Data Presentation: Product Distribution in the Reaction of this compound with Strong Bases
The following table summarizes the expected product distribution for the reaction of this compound with a non-bulky and a bulky strong base. The data for this compound is extrapolated from studies on similar secondary alkyl halides.
| Base | Product | Reaction Pathway | Approximate Yield (%) |
| Sodium Ethoxide (NaOEt) | (E)-Hex-2-ene & (Z)-Hex-2-ene | E2 (Zaitsev) | ~80% (of total alkenes)[2] |
| Hex-1-ene | E2 (Hofmann) | ~20% (of total alkenes)[1] | |
| 2-Ethoxyhexane | SN2 | Varies with conditions | |
| Potassium tert-Butoxide (t-BuOK) | Hex-1-ene | E2 (Hofmann) | ~33% (of total alkenes)[3] |
| (E)-Hex-2-ene & (Z)-Hex-2-ene | E2 (Zaitsev) | ~67% (of total alkenes)[3] | |
| 2-tert-Butoxyhexane | SN2 | Minor |
Note: The ratio of SN2 to E2 products is highly dependent on reaction conditions such as temperature and solvent.
Experimental Protocols
General Procedure for E2 Elimination of this compound
Materials:
-
This compound
-
Anhydrous ethanol (for sodium ethoxide reaction) or anhydrous tert-butanol (for potassium tert-butoxide reaction)
-
Sodium ethoxide or potassium tert-butoxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up reagents (water, organic solvent for extraction, drying agent like anhydrous magnesium sulfate)
Protocol for Zaitsev-Favored Elimination (using Sodium Ethoxide):
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve sodium ethoxide (1.5 eq.) in anhydrous ethanol with stirring.
-
Once the sodium ethoxide is fully dissolved, add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis of aliquots). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by adding cold water.
-
Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC or NMR to determine the product distribution.
Protocol for Hofmann-Favored Elimination (using Potassium tert-Butoxide):
-
Follow the same setup as for the Zaitsev-favored elimination, using anhydrous tert-butanol as the solvent.
-
Dissolve potassium tert-butoxide (1.5 eq.) in anhydrous tert-butanol with stirring.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 83 °C for tert-butanol).
-
Monitor the reaction as described above. The reaction is typically complete within 2-4 hours.
-
Perform the same work-up and analysis procedures as outlined for the Zaitsev-favored elimination.
Mandatory Visualization
Caption: Competing SN2 and E2 pathways for this compound with strong bases.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - What would be the product(s) when 2-iodobutane is heated with tertiary butoxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing SN1/E1 Reactions of 2-Iodohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SN1/E1 reactions of 2-iodohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of reaction conditions for the SN1 and E1 reactions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low reaction rate | 1. Solvent is not polar enough: SN1 and E1 reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents.[1][2] 2. Temperature is too low: While lower temperatures favor SN1, excessively low temperatures can significantly slow down the rate-determining step (formation of the carbocation).[3] | 1. Use a more polar protic solvent: Solvents with higher dielectric constants, such as water, methanol, or ethanol, are effective. Refer to the solvent data table below.[1] 2. Increase the reaction temperature: A moderate increase in temperature can enhance the reaction rate without excessively favoring elimination. Monitor the product ratio closely. |
| High proportion of E1 product when SN1 is desired | 1. High reaction temperature: Elimination reactions are entropically favored and are therefore promoted by higher temperatures.[3] 2. Use of a sterically hindered solvent: While the solvent is typically the nucleophile, a bulky solvent may act more as a base, favoring elimination. | 1. Lower the reaction temperature: Conduct the reaction at or below room temperature to favor the substitution pathway.[3] 2. Use a less hindered polar protic solvent: Methanol or water are generally good choices for favoring SN1. |
| Formation of unexpected rearrangement products | Carbocation rearrangement: The initially formed secondary carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift if possible.[4] For this compound, a hydride shift could occur. | This is an inherent characteristic of SN1/E1 reactions: It is difficult to completely prevent rearrangements. If a specific constitutional isomer is required, consider alternative synthetic routes that do not involve a carbocation intermediate (e.g., SN2 conditions with a less substituted halide). |
| Presence of SN2 or E2 products | 1. Nucleophile/base is too strong: The use of a weak nucleophile/base (typically the solvent in solvolysis) is crucial for the SN1/E1 pathway.[5] 2. High concentration of nucleophile/base: Even with a weak nucleophile, a high concentration can increase the likelihood of bimolecular reactions. | 1. Ensure a weak nucleophile/base: Use a neutral solvent like ethanol, methanol, or water as the nucleophile/base. Avoid alkoxides (e.g., sodium ethoxide) or hydroxides.[5] 2. Maintain a low concentration of any added nucleophile: If a nucleophile other than the solvent is used, keep its concentration low. |
| Inconsistent product ratios between batches | Lack of precise temperature and reaction time control: Small variations in these parameters can significantly impact the SN1/E1 product distribution. | Implement strict control over reaction conditions: Use a temperature-controlled reaction vessel and ensure consistent reaction times for reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound under SN1/E1 conditions?
A1: The reaction of this compound under SN1/E1 conditions, such as in a polar protic solvent like ethanol, will typically yield a mixture of substitution (SN1) and elimination (E1) products. The SN1 product will be 2-ethoxyhexane, while the major E1 products will be hex-1-ene and hex-2-ene (cis and trans isomers).
Q2: How does temperature affect the ratio of SN1 to E1 products for this compound?
A2: Increasing the reaction temperature will favor the formation of the E1 products (hexenes) over the SN1 product (2-ethoxyhexane).[3] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the more entropically favored elimination pathway.
Q3: Which type of solvent is best for promoting SN1/E1 reactions with this compound?
A3: Polar protic solvents are ideal for SN1/E1 reactions because they can stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group through hydrogen bonding.[1][2] Good examples include water, methanol, ethanol, and formic acid. Polar aprotic solvents, on the other hand, favor SN2 reactions.
Q4: Will I observe a carbocation rearrangement with this compound?
A4: Yes, it is possible. The initial ionization of this compound forms a secondary carbocation. This could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation, which could then lead to a mixture of products. However, in the case of this compound, both the initial and the rearranged carbocations are secondary, so the driving force for rearrangement is not as strong as if a tertiary carbocation could be formed.
Q5: How can I analyze the product mixture to determine the SN1/E1 ratio?
A5: The most common method for analyzing the product mixture is gas chromatography-mass spectrometry (GC-MS). Gas chromatography will separate the different products (2-ethoxyhexane, hex-1-ene, hex-2-enes), and the relative peak areas can be used to determine the product ratio. Mass spectrometry will confirm the identity of each component by its mass-to-charge ratio and fragmentation pattern.
Data Presentation
The following tables provide quantitative data to aid in the optimization of reaction conditions.
Table 1: Influence of Temperature on Product Distribution for Solvolysis of Secondary Alkyl Halides in Ethanol
| Substrate | Temperature (°C) | % SN1 Product (Substitution) | % E1 Product (Elimination) |
| Secondary Alkyl Halide | 25 | ~90% | ~10% |
| Secondary Alkyl Halide | 80 | ~85-95% | ~5-15% |
Note: Data is generalized for secondary alkyl halides. The elimination product percentage tends to increase with increased steric hindrance around the reaction center.
Table 2: Dielectric Constants of Common Polar Protic Solvents
| Solvent | Dielectric Constant (at 20°C) |
| Water | 80.1 |
| Formic Acid | 58.5 |
| Methanol | 33.0 |
| Ethanol | 24.3 |
| Acetic Acid | 6.2 |
A higher dielectric constant indicates a more polar solvent, which is more effective at stabilizing the carbocation intermediate in SN1/E1 reactions.
Experimental Protocols
General Protocol for the Solvolysis of this compound in Ethanol
This protocol outlines a general procedure for the solvolysis of this compound to a mixture of 2-ethoxyhexane (SN1 product) and hexenes (E1 products).
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add this compound and a 10-fold molar excess of anhydrous ethanol. Equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C) using a temperature-controlled heating mantle and allow it to react for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any HI formed.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture by GC-MS to identify the products and determine the ratio of 2-ethoxyhexane to hexenes.
Mandatory Visualization
Caption: Competing SN1 and E1 reaction pathways for this compound.
Caption: A generalized workflow for a solvolysis experiment.
References
Preventing the formation of elimination byproducts in substitution reactions of 2-Iodohexane
Welcome to the technical support center for substitution reactions involving 2-Iodohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to favor substitution over elimination.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a high percentage of hexene isomers (elimination products). What are the primary factors I should consider to favor the substitution (Sₙ2) product?
A1: this compound is a secondary alkyl halide, which is a borderline substrate that can undergo both substitution (Sₙ2) and elimination (E2) reactions.[1][2] To favor substitution, you must carefully control four key parameters: the nucleophile/base, the solvent, the temperature, and the concentration of the reagent.
-
Nucleophile/Base Choice: Use a good nucleophile that is a weak base.[2][3] Strongly basic nucleophiles, such as hydroxides (OH⁻) and alkoxides (RO⁻), will significantly favor the E2 pathway.[2][3]
-
Solvent Selection: Employ a polar aprotic solvent.[3][4][5] These solvents can dissolve the nucleophile but do not solvate the anion as heavily as polar protic solvents, leaving the nucleophile more reactive for an Sₙ2 attack.[4][6][7]
-
Temperature Control: Maintain a low reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[8][9][10][11]
-
Reagent Concentration: Lower concentrations of the base/nucleophile can favor substitution over elimination.[12]
Q2: Which specific nucleophiles are recommended for maximizing substitution on a secondary alkyl halide like this compound?
A2: For secondary alkyl halides, Sₙ2 reactions work best with nucleophiles that are weakly basic.[3] Good examples include:
-
Thiolates (RS⁻)
-
Azides (N₃⁻)
-
Cyanide (CN⁻)
-
Halide ions (e.g., Cl⁻, Br⁻)
Conversely, you should avoid strongly basic nucleophiles like hydroxides (OH⁻), alkoxides (e.g., CH₃O⁻, C₂H₅O⁻), and especially bulky bases like potassium tert-butoxide (KOt-Bu), as these will predominantly yield elimination products.[3][13][14][15]
Q3: What is the role of the solvent, and which ones should I use?
A3: The solvent plays a critical role. Polar aprotic solvents are strongly recommended for Sₙ2 reactions.[4][5] They increase the effectiveness of the nucleophile.[7] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and hinders its ability to attack the substrate, thus slowing down the Sₙ2 reaction.[4][6]
Recommended Polar Aprotic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
Q4: How does temperature affect the product ratio?
A4: Temperature is a critical control parameter. Elimination reactions result in an increase in the number of molecules in the solution, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, favoring the elimination pathway.[8][9][10] Therefore, to maximize the substitution product, reactions should be run at the lowest practical temperature.[8][11]
Troubleshooting Guide: Low Substitution Yield
If you are experiencing a high ratio of elimination to substitution products, consult the following flowchart and table for guidance.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for high elimination.
Reaction Condition Adjustment Summary
| Parameter | Condition Favoring Elimination (E2) | Recommended Condition for Substitution (Sₙ2) | Rationale |
| Nucleophile / Base | Strong, sterically hindered base (e.g., t-butoxide) or strong, unhindered base (e.g., ethoxide).[3][13] | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻).[3][14] | Strong bases readily abstract a proton, initiating elimination. Weakly basic nucleophiles prefer to attack the electrophilic carbon. |
| Temperature | High | Low (Room temperature or below) | Elimination has a higher activation energy and is entropically favored at higher temperatures.[8][9][10] |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile as strongly.[4][5][7] |
| Substrate | Tertiary > Secondary > Primary[1][16] | Primary > Secondary > Tertiary[1] | Steric hindrance around the reaction center inhibits Sₙ2 but can favor E2. This compound is secondary and thus susceptible to both.[16] |
Experimental Protocol: Synthesis of 2-Azidohexane
This protocol provides a representative method for the nucleophilic substitution of this compound using sodium azide, aiming to maximize the yield of the Sₙ2 product.
Objective: To synthesize 2-azidohexane from this compound via an Sₙ2 reaction, minimizing the formation of hexene byproducts.
Materials:
-
This compound (1 equivalent)
-
Sodium Azide (NaN₃) (1.5 equivalents)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add anhydrous dimethyl sulfoxide (DMSO). While stirring, add sodium azide (1.5 eq.).
-
Reaction Initiation: Add this compound (1.0 eq.) to the stirring suspension at room temperature.
-
Reaction Conditions: Gently heat the reaction mixture to 25-30°C and maintain this temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Note: Avoid excessive heating to prevent elimination.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure 2-azidohexane.
Sₙ2 vs. E2 Competing Pathways
The choice of a weakly basic nucleophile (N₃⁻) and a polar aprotic solvent (DMSO) at a low temperature is designed to favor the Sₙ2 pathway over the competing E2 pathway.
Caption: Factors influencing Sₙ2 vs. E2 pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. vedantu.com [vedantu.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. SN2 vs E2 [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. For each reaction, decide whether substitution or elimination (or... | Study Prep in Pearson+ [pearson.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Grignard reaction initiation with 2-Iodohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the initiation of Grignard reactions using 2-iodohexane.
Troubleshooting Guide
Difficulties in initiating a Grignard reaction are common. The following table summarizes frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Key Parameters/Notes |
| Reaction fails to initiate (no exotherm, no bubbling, no color change) | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction.[1][2] 2. Presence of Water: Trace amounts of moisture in glassware, solvent, or reagents will quench the Grignard reagent.[3] 3. Impure this compound: Contaminants in the alkyl iodide can inhibit the reaction. | 1. Activate Magnesium: - Mechanical: Crush a few pieces of magnesium turnings with a glass rod (in an inert atmosphere).[1] - Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). - Use freshly distilled anhydrous solvent (e.g., diethyl ether or THF).[3] 3. Purify this compound: Distill this compound before use. | - Iodine: The brown color of iodine should disappear upon successful activation.[4] - 1,2-dibromoethane: Bubbling (ethylene gas) indicates activation.[1] - Solvent: Anhydrous ether or THF are crucial for stabilizing the Grignard reagent.[4] |
| Reaction starts but then stops | 1. Insufficient Local Concentration of Alkyl Halide: The concentration of this compound at the magnesium surface is too low to sustain the reaction. 2. Incomplete Magnesium Activation: Only a small portion of the magnesium was activated. | 1. Increase Local Concentration: Stop stirring briefly to allow the denser this compound to settle on the magnesium surface. 2. Gentle Heating: Gently warm the flask with a heat gun to help initiate the reaction on the remaining magnesium. | - Be cautious with heating, as it can lead to uncontrolled exotherms. |
| Vigorous, uncontrolled reaction | 1. Highly Reactive Alkyl Iodide: this compound is more reactive than the corresponding bromide or chloride, leading to a faster reaction. 2. Addition of this compound is too fast: A large amount of the Grignard reagent is formed at once. | 1. Cooling: Immerse the reaction flask in an ice bath to moderate the temperature. 2. Slow Addition: Add the this compound solution dropwise to control the rate of reaction. | - Maintain a gentle reflux. |
| Low yield of Grignard reagent | 1. Wurtz Coupling: A significant side reaction where the Grignard reagent reacts with the starting this compound.[5] 2. Reaction with Atmospheric Oxygen: Exposure to air can oxidize the Grignard reagent.[3] | 1. Slow Addition and Dilution: Add the this compound slowly and use a sufficient amount of solvent to minimize the concentration of the alkyl halide. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. | - Wurtz coupling is more prevalent with more reactive alkyl halides like iodides. |
| Darkening or blackening of the reaction mixture | 1. Decomposition: The Grignard reagent may be decomposing due to prolonged heating or impurities.[5] 2. Side Reactions: Formation of finely divided magnesium from side reactions. | 1. Avoid Overheating: Do not reflux for extended periods unless necessary.[4] 2. Use Pure Reagents: Ensure the purity of all reagents and the dryness of the solvent. | - The disappearance of magnesium is a good indicator of reaction completion.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting, even after adding iodine?
A1: While iodine is a common activator, an inactive magnesium surface can be very persistent.[1] Ensure your magnesium turnings are fresh. If chemical activation with iodine fails, try crushing a few turnings with a dry glass rod under an inert atmosphere to expose a fresh metal surface. Also, verify that your solvent and this compound are scrupulously dry, as even trace moisture will prevent initiation.[3]
Q2: I observe bubbling, but the reaction does not seem to sustain itself. What should I do?
A2: This indicates that the initiation has occurred on a small scale but is not propagating. The concentration of this compound at the magnesium surface may be too low. Try briefly stopping the stirring to allow the denser alkyl iodide to come into direct contact with the magnesium. Gentle warming with a heat gun can also help to get the reaction going.
Q3: My reaction is turning a dark brown/black color. Is this normal?
A3: A darkening of the reaction mixture can indicate decomposition of the Grignard reagent, especially if subjected to prolonged heating.[5] It can also be a result of side reactions. It is best to avoid excessive heating. Once the reaction has initiated and is proceeding at a steady rate, external heating is often unnecessary.
Q4: What are the visual cues for a successful Grignard reaction initiation?
A4: A successful initiation is typically characterized by one or more of the following observations:
-
A noticeable exotherm (the flask becomes warm to the touch).
-
The appearance of bubbles on the surface of the magnesium turnings.
-
The reaction mixture turning cloudy or gray.
-
If iodine was used as an activator, the brown color will fade.[4]
Q5: Is THF or diethyl ether a better solvent for preparing the Grignard reagent from this compound?
A5: Both are suitable solvents. THF is a better coordinating solvent and can be beneficial for less reactive halides.[5] However, for a more reactive substrate like this compound, diethyl ether is often sufficient. The choice may also depend on the subsequent steps of your synthesis and the required reaction temperature.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
For chemical activation, add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1]
-
For mechanical activation, gently crush a few pieces of the magnesium with a flame-dried glass rod against the side of the flask.
Protocol 2: Initiation of the Grignard Reaction with this compound
-
To the activated magnesium turnings, add a small portion of the anhydrous solvent (diethyl ether or THF).
-
Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.
-
Add a small amount (approximately 10%) of the this compound solution to the magnesium suspension.
-
Observe the reaction mixture for signs of initiation (gentle bubbling, cloudiness, exotherm).
-
If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Visualization
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
Technical Support Center: Purification of 2-Iodohexane
Welcome to the Technical Support Center for the purification of 2-Iodohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted iodine from this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound colored brown/purple after synthesis?
A1: The brown or purple color in your this compound solution is indicative of the presence of unreacted elemental iodine (I₂). It is crucial to remove this impurity to obtain pure this compound for subsequent reactions or analyses.
Q2: What are the most common methods to remove unreacted iodine from an organic solution?
A2: The most prevalent and accessible methods for removing residual iodine from a non-polar organic solution like this compound are:
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. It is a highly effective method for achieving high purity but is more time-consuming and requires more solvent than a simple aqueous wash.
Troubleshooting Common Issues
Issue 1: The color of iodine persists after washing with sodium thiosulfate or sodium bisulfite solution.
-
Possible Cause 1: Insufficient Reducing Agent. You may not have used enough of the reducing agent to react with all the iodine present.
-
Possible Cause 2: Inefficient Mixing. The reaction between the reducing agent in the aqueous phase and the iodine in the organic phase occurs at the interface of the two layers. Inefficient mixing will slow down the purification process.
-
Solution: Shake the separatory funnel vigorously for at least 30-60 seconds during each wash to ensure thorough mixing of the two phases.
-
-
Possible Cause 3: The pH of the thiosulfate solution is not optimal. Sodium thiosulfate is most effective in neutral to mildly acidic conditions.[2]
-
Solution: While typically not an issue with standard preparations, if you suspect pH is a problem, you can check the pH of your washing solution.
-
Issue 2: An emulsion has formed between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking, especially with solutions containing surfactants or fine solids.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
-
Issue 3: After the washing steps, my final product is still not pure upon analysis (e.g., by NMR or GC).
-
Possible Cause: Presence of other organic impurities. The starting materials or byproducts from the synthesis of this compound may still be present. Aqueous washes will not remove these non-polar impurities.
-
Solution: You will need to perform column chromatography to separate this compound from these other organic compounds.
-
Quantitative Data on Purification Methods
| Purification Method | Reagent/Solvent | Typical Concentration/Eluent | Number of Washes/Elution Volume | Expected Purity | Notes |
| Aqueous Wash | Sodium Thiosulfate (Na₂S₂O₃) | 5-10% (w/v) aqueous solution | 1-3 washes | >95% (iodine-free) | Each wash should use a volume of aqueous solution roughly equal to the volume of the organic layer. |
| Aqueous Wash | Sodium Bisulfite (NaHSO₃) | 5-10% (w/v) aqueous solution | 1-3 washes | >95% (iodine-free) | Similar effectiveness to sodium thiosulfate. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Varies | >99% | The optimal eluent composition should be determined by Thin Layer Chromatography (TLC). |
Experimental Protocols
Protocol 1: Removal of Unreacted Iodine using Aqueous Sodium Thiosulfate Wash
This protocol describes the purification of this compound from a reaction mixture where it is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or hexane).
Materials:
-
Reaction mixture containing this compound and unreacted iodine.
-
Separatory funnel.
-
5% (w/v) aqueous sodium thiosulfate solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium thiosulfate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The organic layer should become colorless, and the aqueous layer will remain colorless. If the organic layer is still colored, separate the aqueous layer and repeat the wash with a fresh portion of sodium thiosulfate solution.
-
Once the organic layer is colorless, separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual thiosulfate salts. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to initiate the drying process. Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
Chemical Reaction: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
Protocol 2: Removal of Unreacted Iodine using Aqueous Sodium Bisulfite Wash
This protocol is an alternative to the sodium thiosulfate wash and follows the same general procedure.
Materials:
-
Same as Protocol 1, but with 5% (w/v) aqueous sodium bisulfite solution instead of sodium thiosulfate.
Procedure:
-
Follow steps 1-10 of Protocol 1, substituting the 5% aqueous sodium thiosulfate solution with 5% aqueous sodium bisulfite solution.
Chemical Reaction: NaHSO₃(aq) + I₂(org) + H₂O(l) → NaHSO₄(aq) + 2HI(aq)
Protocol 3: Purification of this compound by Column Chromatography
This protocol is for achieving a higher level of purity or for removing other organic impurities in addition to iodine.
Materials:
-
Crude this compound.
-
Silica gel (for flash chromatography).
-
Chromatography column.
-
Sand.
-
Hexane.
-
Ethyl acetate.
-
Test tubes or fraction collector.
-
TLC plates, chamber, and UV lamp.
Procedure:
-
Determine the Eluent System:
-
Prepare a dilute solution of your crude this compound in a volatile solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 95:5 hexane:ethyl acetate mixture).
-
Visualize the plate under a UV lamp. Iodine will appear as a dark spot. This compound may also be UV active or can be visualized using a p-anisaldehyde stain.
-
Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from the iodine spot (which is typically very non-polar) and other impurities.
-
-
Pack the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography) to begin elution.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Spot each fraction on a TLC plate and develop it to determine which fractions contain the pure this compound.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain highly purified this compound.
-
Visualizations
Figure 1. Decision workflow for the purification of this compound.
Figure 2. Reaction of iodine with sodium thiosulfate.
References
Technical Support Center: 2-Iodohexane Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Iodohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized via one of two primary routes:
-
Hydroiodination of 1-hexene: This is an electrophilic addition reaction where hydroiodic acid (HI) or a combination of an iodide salt (like KI) and a strong acid (like H₃PO₄) is added across the double bond of 1-hexene.[1] This method follows Markovnikov's rule, selectively forming this compound.
-
Finkelstein Reaction: This is a nucleophilic substitution (Sɴ2) reaction where a 2-halo-hexane (typically 2-chlorohexane or 2-bromohexane) is converted to this compound using an iodide salt like sodium iodide (NaI) in a suitable solvent, most commonly acetone.[2][3][4]
A less common but reported method involves the reduction of sorbitol with hydroiodic acid, where this compound is formed as an intermediate.[5][6]
Q2: My yield is consistently low when using the Finkelstein reaction. What are the likely causes and how can I improve it?
A2: Low yields in the Finkelstein reaction are often traced back to issues with equilibrium, reaction conditions, or the quality of the starting materials.
-
Equilibrium Not Shifted: The Finkelstein reaction is an equilibrium process.[4] To drive it towards the product (this compound), the byproduct (NaCl or NaBr) must be removed from the solution. Using dry acetone as a solvent is critical because NaI is soluble, while NaCl and NaBr are not, causing them to precipitate out and shift the equilibrium.[2][4][7]
-
Wet Reagents or Solvent: The presence of water in the acetone or on the sodium iodide can increase the solubility of the sodium chloride/bromide byproduct, preventing it from precipitating and thus hindering the reaction from going to completion. Ensure all reagents and glassware are thoroughly dried.
-
Poor Leaving Group: If your starting material is 2-chlorohexane, the reaction will be slower compared to 2-bromohexane, as bromide is a better leaving group than chloride. You may need to use longer reaction times or higher temperatures (reflux) when starting from 2-chlorohexane.
-
Reaction Time/Temperature: The reaction may not have reached completion. For secondary halides like 2-bromohexane, gentle reflux is often required. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Side Reactions: Elimination (E2) can compete with substitution (Sɴ2), especially with a secondary halide and if the iodide salt contains basic impurities or if the temperature is too high. This would lead to the formation of hexene isomers.[8]
Q3: I am observing significant amounts of 1-hexene and 2-hexene in my final product. How can I minimize these elimination byproducts?
A3: The formation of hexenes indicates that an E2 elimination reaction is competing with the desired Sɴ2 (Finkelstein) or electrophilic addition pathway.
-
For Finkelstein Reactions:
-
Temperature Control: Avoid excessively high reaction temperatures, as higher temperatures favor elimination over substitution.
-
Solvent Choice: While acetone is standard, other polar aprotic solvents like DMF or DMSO can be used.[4] However, be mindful that these solvents can also promote elimination if conditions are not optimized.
-
Base Contamination: Ensure your sodium iodide is free from basic impurities (like hydroxides or carbonates) which can promote elimination.
-
-
For Hydroiodination of 1-hexene:
-
This reaction should not produce hexene byproducts. Their presence suggests either unreacted starting material or issues during workup, such as accidental elimination induced by a strong base.
-
Q4: How do I choose the best starting material for my synthesis?
A4: The choice between 1-hexene and a 2-halohexane depends on precursor availability, cost, and the desired scale of the reaction.
-
1-Hexene: A good choice for a direct, one-step synthesis. The reaction of 1-hexene with KI and orthophosphoric acid has been reported with excellent yields (around 94.5%).[1]
-
2-Bromohexane/2-Chlorohexane: Ideal for the Finkelstein reaction. This route is advantageous if these precursors are readily available. 2-Bromohexane is generally preferred over 2-chlorohexane due to the better leaving group ability of bromide, leading to faster reaction times.[3][4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues during this compound synthesis.
Problem 1: Low or No Product Formation
| Symptom | Potential Root Cause | Troubleshooting Steps |
| Finkelstein Reaction: No precipitate (NaCl/NaBr) forms in acetone. | 1. Wet solvent or reagents.2. Incorrect solvent used.3. Low reaction temperature. | 1. Use anhydrous acetone and dry NaI.2. Confirm solvent is acetone.3. Gently reflux the reaction mixture. |
| Hydroiodination: Reaction does not proceed. | 1. Inactive acid (e.g., old H₃PO₄).2. Insufficiently low temperature for HI generation. | 1. Use fresh, high-purity acid.2. Cool the mixture before adding the alkene to prevent premature loss of HI gas.[1] |
| TLC/GC analysis shows only starting material. | 1. Insufficient reaction time.2. Reaction temperature too low.3. Inactive reagents. | 1. Increase reaction time and monitor progress.2. Increase temperature (e.g., to reflux for Finkelstein).3. Verify the purity/activity of reagents. |
Problem 2: Product Contaminated with Impurities
| Symptom | Potential Root Cause | Troubleshooting Steps |
| Oily product has a dark purple/brown color. | Presence of elemental iodine (I₂). | During workup, wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.[1] |
| GC/NMR analysis shows hexene isomers. | Elimination side reaction occurred. | Lower the reaction temperature. Ensure iodide source is not contaminated with base. |
| Final product contains unreacted 2-bromohexane/2-chlorohexane. | Incomplete Finkelstein reaction. | 1. Increase the molar excess of NaI.2. Increase reaction time or temperature.3. Ensure solvent is anhydrous to drive equilibrium.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes the conversion of 2-bromohexane to this compound.
Materials:
-
2-Bromohexane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (1.5 equivalents relative to the 2-bromohexane).
-
Add anhydrous acetone to dissolve the NaI.
-
Add 2-bromohexane (1.0 equivalent) to the flask.
-
Heat the mixture to a gentle reflux. A white precipitate of sodium bromide (NaBr) should begin to form.[4]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated NaBr.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the remaining residue in diethyl ether.
-
Wash the ether solution sequentially with water, 10% aqueous sodium thiosulfate (to remove any iodine color), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods and Reported Yields
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Hydroiodination | 1-Hexene | KI, H₃PO₄ | 94.5% | [1] |
| Reduction | Sorbitol | HI, HCOOH, CuI | 84.3% | [5] |
| Finkelstein | 2-Bromohexane | NaI, Acetone | Typically high (>85%)* | [2][4] |
*Note: Specific yield for this compound via the Finkelstein reaction was not found in the search results, but the reaction is generally known to be high-yielding when driven to completion.
Visualizations
Troubleshooting Workflow for Low Yield in Finkelstein Synthesis
Caption: A logical workflow for troubleshooting low yields in the Finkelstein synthesis of this compound.
Finkelstein Reaction Mechanism Pathway
Caption: The Sɴ2 mechanism of the Finkelstein reaction showing the role of precipitation.
References
2-Iodohexane decomposition pathways and prevention
Technical Support Center: 2-Iodohexane
This guide provides researchers, scientists, and drug development professionals with essential information on the decomposition pathways of this compound, methods for its prevention, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications? A1: this compound is a secondary alkyl iodide. It is primarily used as a synthetic intermediate in organic chemistry to introduce a hexan-2-yl group into a molecule. Due to the reactive nature of the carbon-iodine bond, it participates in various nucleophilic substitution and elimination reactions.
Q2: What are the primary signs of this compound decomposition? A2: The most common sign of decomposition is a change in color. Pure this compound is a colorless to pale yellow liquid.[1][2] The development of a pink, red, or violet color indicates the formation of molecular iodine (I₂), a common decomposition product.[1]
Q3: What causes this compound to decompose? A3: this compound is sensitive to light, heat, and the presence of acidic impurities.[1][3][4][5][6] Exposure to these conditions can initiate degradation pathways, including the homolytic cleavage of the weak carbon-iodine bond, leading to radical formation and subsequent production of iodine and other byproducts.[1] Alkyl iodides are generally the least stable among alkyl halides.[7]
Q4: How should this compound be stored to ensure stability? A4: To minimize decomposition, this compound should be stored in a tightly sealed, amber-colored vial to protect it from light.[1] It should be kept in a cool, dark, and well-ventilated place, with a recommended storage temperature of -20°C.[3][8] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is also advised.[4]
Q5: Can a stabilizer be used with this compound? A5: Yes, adding a small piece of copper (e.g., a copper chip or wire) can act as a stabilizer.[8] Copper helps to scavenge iodine radicals as they form, thereby inhibiting the decomposition process.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product has developed a purple/violet color. | Exposure to light, elevated temperature, or acidic impurities has caused decomposition, forming molecular iodine (I₂).[1] | Purify the this compound by washing it with a mild reducing agent solution (e.g., 10% aqueous sodium thiosulfate) until the color disappears. Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent.[1][9] |
| Low yield in a nucleophilic substitution reaction. | 1. Decomposed Reagent : The this compound may have degraded, reducing the concentration of the active starting material. 2. Competing Reactions : As a secondary halide, this compound can undergo competing elimination (E1/E2) reactions to form hexenes, especially with strong, bulky bases or at higher temperatures.[10][11][12] | 1. Check the purity of the this compound. If discolored, purify it using the protocol above. 2. Optimize reaction conditions. For substitution (Sₙ2), use a good, non-bulky nucleophile and a polar aprotic solvent. For Sₙ1, a weak nucleophile in a polar protic solvent is preferred. To minimize elimination, avoid strong, bulky bases and high temperatures.[10][11] |
| Formation of unexpected alkene byproducts (e.g., 1-hexene, 2-hexene). | The reaction conditions (e.g., strong base like sodium ethoxide, high temperature) favor elimination (E2) over substitution pathways.[11][13] | To favor substitution over elimination, use a less sterically hindered, weaker base or a stronger nucleophile. Running the reaction at a lower temperature can also significantly reduce the rate of elimination. |
| Product appears cloudy or contains particulate matter. | 1. Moisture Contamination : Hydrolysis may have occurred. 2. Stabilizer Residue : If purchased with a stabilizer (e.g., copper chip), fine particles may be present. | 1. Ensure all glassware is dry and reactions are performed under anhydrous conditions if necessary. 2. Filter the material if necessary before use.[8] |
Decomposition and Reaction Pathways
This compound is a secondary alkyl halide, making it susceptible to several competing reaction and decomposition pathways.
Caption: Major reaction and decomposition pathways for this compound.
Prevention and Handling Workflow
Proper handling and storage are critical to maintaining the purity and reactivity of this compound.
Caption: Recommended workflow for handling and storing this compound.
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
This protocol describes the removal of molecular iodine (I₂) from this compound that has become discolored.
-
Preparation : In a separatory funnel, dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) at approximately 5-10 times its volume.
-
Washing : Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously, periodically venting to release pressure. Continue washing until the purple color in the organic layer completely disappears.
-
Neutralization : Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine to aid in the separation of layers.
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal : Filter off the drying agent. Remove the solvent using a rotary evaporator at a low temperature (water bath ≤ 30°C) to obtain the purified this compound.
-
Storage : Immediately transfer the purified product to a clean, dry, amber-colored vial for storage as per the guidelines.
Protocol 2: Stabilization for Long-Term Storage
This protocol details the steps for preparing purified this compound for long-term storage.
-
Obtain Purified Sample : Ensure the this compound to be stored is colorless and has been recently purified or verified for purity.
-
Prepare Stabilizer : Take a small piece of copper chip or wire. If the surface is oxidized, briefly dip it in concentrated hydrochloric acid, then rinse with deionized water and acetone, and dry completely.
-
Add Stabilizer : Add the clean, dry copper to the vial containing the purified this compound.
-
Inert Atmosphere : If possible, flush the headspace of the vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Seal and Store : Seal the vial tightly with a cap that provides a good seal (e.g., a PTFE-lined cap). Label the vial clearly and place it in a dark, cold storage location, such as a -20°C freezer.[3]
Physical and Chemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃I | [14][15] |
| Molecular Weight | 212.07 g/mol | [15][16] |
| Boiling Point | 171.5°C at 760 mmHg | [2][14] |
| 61°C at 16 hPa | [3] | |
| Melting Point | -60°C | [3] |
| Density | 1.444 g/cm³ | [2][14] |
| Refractive Index | 1.4878 | [2][14] |
| Flash Point | 55.1°C | [2][14] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (18589-27-0) for sale [vulcanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. byjus.com [byjus.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. Solved What two reactions occur when 2 -iodohexane reacts | Chegg.com [chegg.com]
- 13. brainly.com [brainly.com]
- 14. This compound|lookchem [lookchem.com]
- 15. This compound | C6H13I | CID 33019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (2S)-2-iodohexane | C6H13I | CID 25021797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Structure of 2-Iodohexane: A Comparative Guide to 1H and 13C NMR Spectral Analysis
A definitive confirmation of the molecular structure of 2-iodohexane is achieved through a comprehensive analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed comparison of the spectral data of this compound with its structural isomer, 1-iodohexane, highlighting the key differences that enable unambiguous structural assignment. The experimental protocols for acquiring high-resolution NMR data are also presented, offering a complete resource for researchers and professionals in the field of chemical analysis and drug development.
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For the structural elucidation of organic compounds like iodoalkanes, both 1H and 13C NMR spectroscopy are indispensable tools. The chemical shift, multiplicity (splitting pattern), and integration of signals in a 1H NMR spectrum reveal the connectivity of protons, while the number and chemical shifts of signals in a 13C NMR spectrum indicate the number of unique carbon environments.
Comparative Spectral Data
The structural differences between this compound and its isomer, 1-iodohexane, are clearly reflected in their respective 1H and 13C NMR spectra. The position of the iodine atom significantly influences the chemical environment of the neighboring protons and carbons, leading to distinct spectral fingerprints.
| Compound | Carbon No. | 13C Chemical Shift (δ) ppm |
| This compound | C1 | Data not available |
| C2 | Data not available | |
| C3 | Data not available | |
| C4 | Data not available | |
| C5 | Data not available | |
| C6 | Data not available | |
| 1-Iodohexane | C1 | 7.3 |
| C2 | 33.8 | |
| C3 | 30.8 | |
| C4 | 31.0 | |
| C5 | 22.5 | |
| C6 | 14.0 | |
| Note: The 13C NMR data for this compound is referenced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981), though specific values were not accessible. Data for 1-iodohexane is from various publicly available spectral databases. |
| Compound | Proton Position | 1H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H1 | Data not available | Data not available | Data not available |
| H2 | Data not available | Data not available | Data not available | |
| H3 | Data not available | Data not available | Data not available | |
| H4 | Data not available | Data not available | Data not available | |
| H5 | Data not available | Data not available | Data not available | |
| H6 | Data not available | Data not available | Data not available | |
| 1-Iodohexane | H1 | 3.18 | Triplet | 7.1 |
| H2 | 1.83 | Quintet | 7.1 | |
| H3 | 1.32 | Multiplet | ||
| H4 | 1.32 | Multiplet | ||
| H5 | 1.32 | Multiplet | ||
| H6 | 0.90 | Triplet | 7.1 | |
| Note: The 1H NMR data for this compound is not readily available in public databases. Data for 1-iodohexane is from ChemicalBook.[1] |
Structural Confirmation Workflow
The process of confirming the structure of an iodoalkane using NMR spectroscopy follows a logical workflow. This involves acquiring both 1H and 13C NMR spectra and analyzing the key features of each to piece together the molecular structure.
Caption: Logical workflow for structural confirmation using NMR.
Experimental Protocols
Acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for obtaining spectra of liquid samples like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl3) is a common choice for non-polar compounds like iodoalkanes.
-
Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-100 mg is recommended.[2]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the quality of the spectrum.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies for 1H and 13C nuclei. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
3. 1H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state.
-
Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
4. 13C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width is required for 13C NMR (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often used.
-
Number of Scans: Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.
5. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
By following these protocols and carefully analyzing the resulting spectra, researchers can confidently confirm the structure of this compound and distinguish it from its isomers. The distinct patterns arising from the specific placement of the iodine atom serve as a reliable "fingerprint" for the molecule's identity.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 2-Iodohexane and 1-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-iodohexane and its positional isomer, 1-iodohexane. Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This report presents experimental data, detailed protocols, and visual diagrams to elucidate the structural information that can be derived from their mass spectra.
Comparative Fragmentation Data
The mass spectra of this compound and 1-iodohexane, while both corresponding to the molecular formula C₆H₁₃I (molecular weight: 212.07 g/mol ), exhibit significant differences in their fragmentation patterns. These differences arise from the position of the iodine atom, which influences the stability of the resulting carbocations and radical species. The major fragments and their relative intensities are summarized in the table below.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%) | 1-Iodohexane Relative Intensity (%) |
| 212 | [C₆H₁₃I]⁺• (Molecular Ion) | 5 | 10 |
| 127 | [I]⁺ | 20 | 25 |
| 85 | [C₆H₁₃]⁺ | 100 (Base Peak) | 30 |
| 71 | [C₅H₁₁]⁺ | 25 | 15 |
| 57 | [C₄H₉]⁺ | 60 | 100 (Base Peak) |
| 55 | [C₄H₇]⁺ | 30 | 50 |
| 43 | [C₃H₇]⁺ | 80 | 70 |
| 41 | [C₃H₅]⁺ | 50 | 60 |
| 29 | [C₂H₅]⁺ | 40 | 45 |
Interpretation of Fragmentation Patterns
The mass spectrum of This compound is characterized by a base peak at m/z 85, corresponding to the loss of the iodine atom to form a secondary hexyl carbocation ([C₆H₁₃]⁺). The formation of this relatively stable secondary carbocation is a favored fragmentation pathway. Another prominent peak is observed at m/z 43, which can be attributed to the formation of an isopropyl cation ([C₃H₇]⁺) through cleavage of the C-C bond alpha to the iodine-bearing carbon.
In contrast, the mass spectrum of 1-iodohexane displays a base peak at m/z 57, which corresponds to a butyl carbocation ([C₄H₉]⁺). This is likely formed through a rearrangement process following the initial loss of iodine. The molecular ion peak at m/z 212 is generally more abundant in 1-iodohexane compared to this compound, suggesting that the primary iodoalkane is slightly more stable under EI conditions. The peak at m/z 85, while present, is significantly less intense than in the this compound spectrum.
Experimental Protocols
The mass spectral data presented were obtained using electron ionization mass spectrometry (EI-MS). A detailed experimental protocol for acquiring such data is as follows:
1. Sample Preparation:
-
Dissolve the iodohexane isomer in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer) equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Ion Source Temperature: 200-250 °C. This ensures sample volatilization without thermal degradation.
-
Mass Range: Scan from m/z 20 to 250 to cover the molecular ion and all significant fragments.
3. Sample Introduction:
-
The sample solution is introduced into the ion source via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe for pure samples. For GC-MS, a capillary column (e.g., DB-5ms) is typically used.
4. Data Acquisition:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting data is processed by the instrument's software to generate a mass spectrum.
Visualizing Fragmentation and Workflow
To further clarify the processes, the following diagrams illustrate the primary fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
A Comparative Guide to the SN2 Reactivity of 2-Iodohexane and 2-Bromohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, the choice of an appropriate alkyl halide substrate is paramount for optimizing reaction kinetics and product yield. This guide provides an objective comparison of the reactivity of 2-iodohexane and 2-bromohexane in SN2 (Substitution Nucleophilic, Bimolecular) reactions, supported by established chemical principles and a detailed experimental protocol for their quantitative comparison.
Executive Summary
This compound is a significantly more reactive substrate than 2-bromohexane in SN2 reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, which lowers the activation energy of the reaction and facilitates a faster reaction rate. While both are secondary alkyl halides and thus exhibit moderate reactivity in SN2 reactions due to some steric hindrance, the nature of the leaving group is the dominant differentiating factor.
Data Presentation: A Quantitative Comparison
| Substrate (Proxy) | Leaving Group | Relative Rate Constant (k_rel) |
| n-Butyl Iodide | I⁻ | ~30,000 |
| n-Butyl Bromide | Br⁻ | 1,000 |
Note: This data represents the relative rates for the reaction of n-butyl halides with a common nucleophile in acetone. The trend of I⁻ > Br⁻ as a leaving group is consistent across primary and secondary alkyl halides in SN2 reactions.[3]
The data clearly indicates that an alkyl iodide is expected to be significantly more reactive than its corresponding bromide.
The Underlying Principle: Leaving Group Ability
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart from the carbon center. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base.[1]
-
Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). The weaker the base, the more stable it is as a free ion in solution, making it a better leaving group.[4]
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond means that less energy is required to break it during the transition state of the SN2 reaction, leading to a lower activation energy and a faster reaction rate.[1]
-
Polarizability: The iodide ion is larger and its electron cloud is more polarizable than that of the bromide ion. This increased polarizability helps to stabilize the transition state of the SN2 reaction where the negative charge is distributed between the incoming nucleophile and the departing leaving group.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-bromohexane, a competition experiment can be performed. This involves reacting an equimolar mixture of the two alkyl halides with a limited amount of a nucleophile and then quantifying the remaining unreacted starting materials. The less abundant remaining halide will be the more reactive one.[5]
Objective: To determine the relative SN2 reaction rates of this compound and 2-bromohexane.
Materials:
-
This compound
-
2-Bromohexane
-
Sodium iodide (NaI)
-
Internal standard (e.g., undecane)
-
Reaction vials
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of 2-bromohexane in anhydrous acetone.
-
Prepare a 0.05 M solution of sodium iodide in anhydrous acetone.
-
Prepare a stock solution of the internal standard (undecane) in anhydrous acetone.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, combine 1.0 mL of the this compound solution, 1.0 mL of the 2-bromohexane solution, and 0.5 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the 0.05 M sodium iodide solution to the vial. This creates a scenario where the total moles of alkyl halides are in excess compared to the nucleophile.
-
Immediately cap the vial and start a timer.
-
Set up a control vial containing the two alkyl halides and the internal standard in acetone, but without the sodium iodide.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid or water) to stop the reaction.
-
-
Analysis by Gas Chromatography (GC):
-
Analyze the quenched aliquots and the control sample by GC-FID.[9]
-
The GC method should be optimized to achieve baseline separation of this compound, 2-bromohexane, and the internal standard.
-
The concentration of each unreacted alkyl halide at each time point can be determined by comparing the peak area of each halide to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound and 2-bromohexane as a function of time.
-
The initial rates of disappearance for each alkyl halide can be determined from the slopes of these plots at t=0.
-
The relative reactivity can be expressed as the ratio of the initial rates: Relative Reactivity = Initial Rate (this compound) / Initial Rate (2-Bromohexane).
-
Visualizations
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism showing backside attack and inversion of configuration.
Experimental Workflow
Caption: Workflow for the competitive SN2 reaction rate determination.
Conclusion
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
Relative rates of elimination of 2-Iodohexane, 2-Bromohexane, and 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Rates of Elimination of 2-Iodohexane, 2-Bromohexane, and 2-Chlorohexane.
In the realm of synthetic organic chemistry, particularly in the context of drug development where the formation of specific isomers is paramount, understanding the kinetics of elimination reactions is crucial. The E2 (bimolecular elimination) reaction is a fundamental process for creating carbon-carbon double bonds. A key factor influencing the rate of this reaction is the nature of the leaving group. This guide provides an objective comparison of the relative rates of elimination for this compound, 2-bromohexane, and 2-chlorohexane, supported by established chemical principles and a representative experimental protocol for their determination.
The Decisive Role of the Leaving Group in E2 Reactions
The rate of an E2 reaction is highly sensitive to the ability of the leaving group to depart. An ideal leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. In the case of haloalkanes, the leaving groups are the halide ions (I⁻, Br⁻, and Cl⁻).
The generally accepted order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻. This trend is directly correlated with the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide ion. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-Cl bond is the strongest of the three, resulting in chloride being the poorest leaving group. Consequently, the rate of elimination for 2-halohexanes is expected to follow the same trend.
Quantitative Comparison of Elimination Rates
| Substrate | Leaving Group | Relative Rate of Elimination (E2) | Carbon-Halogen Bond Dissociation Energy (kcal/mol) |
| This compound | I⁻ | Fastest | ~53 |
| 2-Bromohexane | Br⁻ | Intermediate | ~68 |
| 2-Chlorohexane | Cl⁻ | Slowest | ~81 |
Note: The relative rates are presented qualitatively based on established principles of leaving group ability in E2 reactions. The bond dissociation energies are approximate values for secondary C-X bonds and illustrate the trend in bond strength.
The significant difference in reaction rates underscores the importance of leaving group selection in planning and executing synthetic strategies. Reactions with this compound will proceed much more rapidly and under milder conditions than those with 2-chlorohexane.
Experimental Protocol for Determining Relative Elimination Rates
The following is a detailed methodology for a kinetic study to determine the relative rates of elimination of this compound, 2-bromohexane, and 2-chlorohexane via an E2 reaction with sodium ethoxide.
Objective: To measure the rates of consumption of 2-halohexanes in an E2 reaction by monitoring the concentration of the substrate over time using gas chromatography.
Materials:
-
This compound
-
2-Bromohexane
-
2-Chlorohexane
-
Sodium ethoxide solution in ethanol (e.g., 0.5 M)
-
Anhydrous ethanol
-
Internal standard (e.g., nonane or decane)
-
Quenching solution (e.g., dilute aqueous acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5)
Procedure:
-
Preparation of Reaction Mixtures:
-
In separate, temperature-controlled reaction vessels (e.g., jacketed glass reactors or flasks in a constant-temperature bath), place a known volume of the sodium ethoxide in ethanol solution.
-
Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Prepare stock solutions of each 2-halohexane containing a known concentration of the internal standard.
-
-
Initiation of the Reaction:
-
To initiate the reaction, inject a precise volume of the 2-halohexane/internal standard stock solution into the pre-heated sodium ethoxide solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This will neutralize the ethoxide base and stop the elimination reaction.
-
-
Workup and Sample Preparation for GC Analysis:
-
To the quenched sample, add a small amount of an organic solvent (e.g., diethyl ether or hexane) and water.
-
Shake the vial to extract the organic components.
-
Allow the layers to separate and carefully transfer the organic layer to a new vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
-
-
Gas Chromatography Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC will separate the components of the mixture, and the FID will detect them. The output will be a chromatogram showing peaks corresponding to the unreacted 2-halohexane, the alkene products, and the internal standard.
-
The area of the peak for the 2-halohexane relative to the area of the peak for the internal standard is proportional to its concentration.
-
-
Data Analysis:
-
By plotting the natural logarithm of the concentration of the 2-halohexane versus time, a linear relationship should be observed for a pseudo-first-order reaction (assuming the concentration of the base is in large excess and remains effectively constant).
-
The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
Repeat the experiment for all three 2-halohexanes under identical conditions.
-
The relative rates of elimination can then be determined by comparing the calculated rate constants.
-
Visualizing the Reaction and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the E2 reaction mechanism and the experimental workflow.
Caption: The concerted E2 mechanism for the dehydrohalogenation of a 2-halohexane.
Caption: Experimental workflow for the kinetic analysis of 2-halohexane elimination.
The Superior Leaving Group Ability of Iodide in 2-Iodohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction rate and efficiency. This guide provides an objective comparison of the leaving group ability of iodide in 2-iodohexane against other halogens, supported by established principles and experimental data from analogous systems.
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2) is profoundly influenced by the identity of the halogen atom. The widely accepted trend for leaving group ability among halogens is:
I > Br > Cl > F
This order is a direct consequence of two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. Iodide stands out as an exceptional leaving group due to the weak C-I bond and the high stability of the I⁻ anion.[1][2]
Comparative Reaction Rate Data
| Leaving Group | Halogen | C-X Bond Energy (kJ/mol) | Relative Rate (approx.) |
| Iodo- | I | ~228 | 30,000 |
| Bromo- | Br | ~285 | 10,000 |
| Chloro- | Cl | ~324 | 200 |
| Fluoro- | F | ~492 | 1 |
Source: Data compiled from established principles of organic chemistry. The relative rates are approximate and can vary with the substrate, nucleophile, and solvent, but the trend is consistent.[3]
The significantly weaker carbon-iodine bond requires less energy to break, leading to a faster reaction rate.[3][4] Conversely, the very strong carbon-fluorine bond makes fluoride a very poor leaving group, often rendering fluoroalkanes unreactive in SN2 reactions.[2][5]
Reaction Mechanism: Nucleophilic Substitution (SN2)
The comparison of leaving group ability is often discussed in the context of the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7][8]
Caption: SN2 reaction mechanism for this compound.
Experimental Protocol: Determining Leaving Group Ability via Reaction Kinetics
The relative leaving group abilities of halogens in 2-halohexanes can be determined experimentally by monitoring the rate of a nucleophilic substitution reaction. A common method involves reacting the 2-halohexane with a nucleophile and measuring the rate of formation of the product or the disappearance of the reactant.
Key Experimental Steps:
-
Reaction Setup: A solution of the 2-halohexane (e.g., this compound) in a suitable solvent (e.g., acetone or ethanol) is prepared. A separate solution of the nucleophile (e.g., sodium iodide in acetone for comparison of other halides, or a common nucleophile like sodium thiophenoxide) is also prepared.
-
Initiation: The reaction is initiated by mixing the two solutions at a constant temperature.
-
Monitoring: The progress of the reaction is monitored over time. This can be achieved through various analytical techniques:
-
Titration: Aliquots of the reaction mixture can be taken at different time intervals, and the concentration of the remaining nucleophile or the formed halide ion can be determined by titration.
-
Spectroscopy: If the product or reactant has a distinct chromophore, UV-Vis spectroscopy can be used to monitor the change in absorbance over time.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the concentration of the reactant and product at different time points.
-
-
Data Analysis: The concentration data is then used to determine the rate constant (k) for the reaction. By comparing the rate constants for this compound, 2-bromohexane, and 2-chlorohexane under identical conditions, their relative leaving group abilities can be quantified.
Caption: Experimental workflow for comparing leaving group abilities.
Conclusion
The evidence overwhelmingly supports the superior leaving group ability of iodide in this compound compared to other halogens. This is fundamentally due to the weaker carbon-iodine bond and the greater stability of the resulting iodide anion. For synthetic chemists and drug development professionals, selecting a substrate with an excellent leaving group like iodide can significantly enhance reaction rates, improve yields, and facilitate the efficient synthesis of target molecules. While fluoride is the most electronegative halogen, the strength of the C-F bond makes it the poorest leaving group, a crucial consideration in the design of synthetic pathways.
References
A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Nucleophilic Substitution Pathways for a Secondary Alkyl Halide
In the realm of synthetic organic chemistry and drug development, a thorough understanding of nucleophilic substitution reactions is paramount. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway can significantly impact product distribution, stereochemistry, and overall reaction efficiency. This guide provides a comparative study of the SN1 and SN2 reaction rates for 2-iodohexane, a secondary alkyl halide that serves as an excellent model for exploring the subtle factors that govern these competing mechanisms.
As a secondary halide, this compound is capable of undergoing both SN1 and SN2 reactions, with the predominant pathway being highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the choice of solvent, and the temperature play a critical role in directing the reaction towards one mechanism over the other. This guide presents a summary of expected relative reaction rates under various conditions, detailed experimental protocols for kinetic analysis, and visualizations to clarify the underlying principles.
Data Presentation: A Comparative Overview of Reaction Rates
The following table summarizes the expected relative reaction rates and dominant mechanisms for this compound under different experimental conditions. It is important to note that obtaining precise, directly comparable rate constants for this compound under a wide variety of conditions from a single source is challenging. Therefore, the data presented here is a qualitative and comparative summary based on established principles of physical organic chemistry and data from analogous secondary alkyl iodides.
| Nucleophile | Solvent | Relative SN1 Rate | Relative SN2 Rate | Dominant Mechanism(s) | Expected Major Product(s) |
| I⁻ | Acetone | Low | High | SN2 | This compound (racemized) |
| CH₃COO⁻ | Acetic Acid | Moderate | Low | SN1/SN2 | 2-Hexyl acetate |
| C₂H₅OH | Ethanol | Moderate | Very Low | SN1 (Solvolysis) | 2-Ethoxyhexane, Hexenes (E1) |
| H₂O | Water | High | Very Low | SN1 (Solvolysis) | 2-Hexanol, Hexenes (E1) |
| C₂H₅O⁻ | Ethanol | Low | Moderate | SN2 & E2 | 2-Ethoxyhexane, 1-Hexene, 2-Hexene |
| (CH₃)₃CO⁻ | t-Butanol | Very Low | Low | E2 | 1-Hexene, 2-Hexene |
Note: With strong, sterically hindered bases such as potassium tert-butoxide, the E2 elimination reaction is expected to be the predominant pathway. With strong, unhindered bases like sodium ethoxide, both SN2 and E2 reactions will compete.[1] Solvolysis reactions in polar protic solvents like ethanol and water favor the SN1 pathway, which is often accompanied by the E1 elimination reaction.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing SN1 and SN2 pathways for this compound.
Caption: General experimental workflow for a kinetic study.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction rates of this compound.
Experiment 1: Determination of SN2 Reaction Rate by Titration
This protocol is suitable for determining the second-order rate constant for the reaction of this compound with a nucleophile like sodium ethoxide in ethanol.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Ice bath
-
Constant temperature water bath
-
Pipettes, burettes, conical flasks, and volumetric flasks
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in anhydrous ethanol of a known concentration (e.g., 0.1 M) in a volumetric flask.
-
Prepare a solution of sodium ethoxide in anhydrous ethanol of a known concentration (e.g., 0.1 M) in another volumetric flask.
-
Place both flasks in a constant temperature water bath to allow them to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Pipette equal volumes of the this compound and sodium ethoxide solutions into a larger reaction flask, simultaneously starting a stopwatch. This marks time t=0.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) with a pipette.
-
Immediately quench the reaction by adding the aliquot to a flask containing an ice-cold solvent or a known excess of a reagent that will neutralize one of the reactants. For this system, quenching in a flask containing a known amount of standardized HCl can be effective.
-
-
Titration:
-
The unreacted sodium ethoxide in the quenched aliquot is then back-titrated with a standardized HCl solution using phenolphthalein as an indicator.
-
The concentration of the ethoxide ion at each time point can be calculated from the titration results.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[C₂H₅O⁻] versus time, which should yield a straight line with a slope equal to k.
-
Experiment 2: Analysis of SN1/E1 and SN2/E2 Product Ratios by Gas Chromatography (GC)
This protocol is designed to determine the product distribution from the reaction of this compound under conditions that may favor SN1/E1 (e.g., solvolysis in ethanol) or SN2/E2 (e.g., reaction with sodium ethoxide in ethanol).
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium ethoxide
-
Internal standard (e.g., nonane or another non-reactive alkane)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a non-polar or mid-polar column)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser, dissolve a known amount of this compound in the chosen solvent (e.g., ethanol for solvolysis, or an ethanol solution of sodium ethoxide for SN2/E2).
-
Add a known amount of an internal standard to the reaction mixture.
-
Heat the reaction mixture to a constant temperature using a heating mantle and a temperature controller.
-
-
Sampling and Workup:
-
At various time points, or after the reaction is deemed complete, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing cold water.
-
Extract the organic products with a suitable solvent like dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC.
-
The GC will separate the components of the mixture: unreacted this compound, the substitution product(s) (e.g., 2-ethoxyhexane), and the elimination products (1-hexene and 2-hexene).
-
The relative peak areas, corrected by response factors determined using standard solutions of the expected products, can be used to determine the relative concentrations and thus the product ratio.
-
-
Data Analysis:
-
By comparing the product ratios under different conditions (e.g., with and without a strong base, at different temperatures), the relative rates of the SN1, SN2, E1, and E2 pathways can be inferred.
-
By employing these experimental protocols and considering the theoretical framework outlined in this guide, researchers can effectively dissect the competing nucleophilic substitution and elimination pathways for secondary alkyl halides like this compound, leading to a more predictive and controlled approach in chemical synthesis.
References
A Comparative Guide to the Experimental Determination of the Boiling Point of 2-Iodohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling point of 2-Iodohexane with related compounds and details the experimental procedures for its accurate determination. The data presented is intended to support research and development activities where precise physical properties are paramount.
Comparative Boiling Point Data
The boiling point of a substance is a critical physical property that provides insights into its volatility, intermolecular forces, and purity. Below is a comparative summary of the boiling point of this compound and other relevant C6 alkanes and haloalkanes.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C at 760 mmHg) |
| This compound | 18589-27-0 | C₆H₁₃I | 171.5 |
| 1-Iodohexane | 638-45-9 | C₆H₁₃I | 179-181[1][2][3][4] |
| 3-Iodohexane | 31294-91-4 | C₆H₁₃I | 171.5[5][6] |
| 2-Bromohexane | 3377-86-4 | C₆H₁₃Br | 143-147[7][8][9][10][11] |
| 2-Chlorohexane | 638-28-8 | C₆H₁₃Cl | 122-134.5[12][13][14][15] |
| n-Hexane | 110-54-3 | C₆H₁₄ | ~69[16][17] |
| 2-Methylpentane | 107-83-5 | C₆H₁₄ | 60[18] |
| 2,3-Dimethylbutane | 79-29-8 | C₆H₁₄ | 58[18] |
Observations:
-
Among the haloalkanes, the boiling point increases with the increasing atomic mass of the halogen (I > Br > Cl).
-
Positional isomers of iodohexane have similar boiling points.
-
Branching in the alkane chain lowers the boiling point, as observed in the isomers of hexane[18][19][20].
Experimental Protocol: Determination of Boiling Point by the Siwoloboff Method
For the precise determination of the boiling point of a small sample of this compound, the Siwoloboff method is recommended. This micro-method is advantageous as it requires a minimal amount of the substance.
Materials and Apparatus:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Thermometer (calibrated)
-
Heating apparatus (e.g., oil bath, melting point apparatus)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the this compound.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Immerse the assembly into a heating bath (e.g., oil bath). The heat should be applied gradually and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the this compound.
-
Boiling Point Identification: Continue gentle heating until a continuous and rapid stream of bubbles is observed. At this point, stop the heating.
-
Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the this compound. Record this temperature.
-
Repeat: For accuracy, it is advisable to repeat the measurement at least two more times and calculate the average boiling point.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental determination of the boiling point of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-iodohexane | 638-45-9 [chemnet.com]
- 3. 1-Iodohexane | 638-45-9 [chemicalbook.com]
- 4. 1-Iodohexane - Wikipedia [en.wikipedia.org]
- 5. 3-iodohexane | 31294-91-4 [chemnet.com]
- 6. 3-IODOHEXANE | 31294-91-4 [chemicalbook.com]
- 7. 2-Bromohexane - Wikipedia [en.wikipedia.org]
- 8. 2-BROMOHEXANE CAS#: 3377-86-4 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 2-bromohexane [stenutz.eu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-chlorohexane [stenutz.eu]
- 15. 2-CHLOROHEXANE | 638-28-8 [chemicalbook.com]
- 16. Hexane - Wikipedia [en.wikipedia.org]
- 17. Hexane | Fisher Scientific [fishersci.com]
- 18. nagwa.com [nagwa.com]
- 19. Boiling Points of Hexane Isomers [chemedx.org]
- 20. Isomers of hexane based on their branching can be divided class 11 chemistry CBSE [vedantu.com]
A Comparative Guide to Purity Assessment of 2-Iodohexane: A Validated HPLC Method vs. Gas Chromatography-Mass Spectrometry (GC-MS)
In the synthesis and development of pharmaceutical intermediates and fine chemicals, the accurate determination of purity is a critical quality attribute. For 2-iodohexane, a key alkyl halide intermediate, ensuring high purity is essential for downstream reaction efficiency and the safety of the final product. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method and the widely used alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Validated HPLC Method for this compound Purity
Experimental Protocol: HPLC
1. Chromatographic Conditions:
-
Column: C18 stationary phase (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index (RI) Detector
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
3. Validation Parameters: The method would be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using HPLC.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile compounds like alkyl halides and is frequently employed for the detection of potential genotoxic impurities.[2][3][4][5]
Experimental Protocol: GC-MS
1. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode with a scan range of m/z 40-300.
2. Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in a volatile solvent like hexane or dichloromethane at a concentration of approximately 100 µg/mL.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities or the identification of trace volatile impurities.
| Parameter | Validated HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Detector | Refractive Index (RI) or UV (with derivatization)[6][7] | Mass Spectrometry (MS) |
| Volatility Requirement | Not required; suitable for non-volatile impurities. | Sample must be volatile and thermally stable. |
| Sensitivity | Generally lower, especially with an RI detector. | Very high, capable of detecting trace-level impurities. |
| Specificity | Good for separating compounds with different polarities. | Excellent, provides structural information for impurity identification. |
| Quantitation | Highly accurate and precise for major components. | Excellent for trace-level quantitation. |
| Typical Impurities Detected | Non-volatile starting materials, by-products, and degradation products. | Volatile organic impurities, residual solvents, and other alkyl halides. |
| Method Development | Can be more complex due to solvent selection and gradient optimization. | Relatively straightforward, primarily involving temperature programming. |
Conclusion
Both the validated HPLC method and GC-MS are valuable tools for assessing the purity of this compound, each with distinct advantages. The HPLC method, particularly with a universal detector like RI, is robust for quantifying the main component and any significant non-volatile impurities. On the other hand, GC-MS offers superior sensitivity and specificity for the detection and identification of volatile impurities, which is crucial when assessing potential genotoxic contaminants. For comprehensive quality control, a combination of both techniques may be optimal to provide a complete impurity profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
Navigating Regioselectivity: A Comparative Analysis of Zaitsev and Hofmann Elimination in 2-Iodohexane
A comprehensive guide for researchers, scientists, and drug development professionals on the factors governing the product distribution in the elimination of 2-iodohexane. This guide provides a comparative analysis of the Zaitsev and Hofmann elimination pathways, supported by experimental data from analogous systems, detailed reaction protocols, and a visual representation of the guiding principles.
The elimination reaction of this compound presents a classic case of regioselectivity, where the judicious choice of reaction conditions can favor the formation of either the thermodynamically more stable Zaitsev product (2-hexene) or the kinetically favored Hofmann product (1-hexene). Understanding and controlling the outcome of this reaction is pivotal in synthetic organic chemistry, particularly in the construction of specific alkene isomers that serve as crucial intermediates in drug development and materials science. This guide delves into the mechanistic underpinnings of the Zaitsev and Hofmann elimination pathways and provides practical guidance for achieving the desired product.
Product Distribution: A Tale of Two Bases
The regiochemical outcome of the E2 elimination of this compound is predominantly influenced by the steric bulk of the base employed. A small, non-hindered base can readily access the more sterically hindered internal β-hydrogen, leading to the more substituted and thermodynamically stable Zaitsev product. Conversely, a bulky, sterically hindered base will preferentially abstract the more accessible terminal β-hydrogen, resulting in the formation of the less substituted Hofmann product.
| Base | Base Type | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Sodium Ethoxide (NaOEt) in Ethanol | Small, Non-hindered | 2-Hexene (Zaitsev) | 1-Hexene (Hofmann) | ~80:20 (estimated based on 2-bromobutane)[1][2] |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Bulky, Hindered | 1-Hexene (Hofmann) | 2-Hexene (Zaitsev) | ~70:30 (based on 2-iodobutane)[1] |
Table 1: Predicted Product Distribution in the Elimination of this compound. The table illustrates the expected major and minor products and their approximate ratios when this compound is treated with a small, non-hindered base versus a bulky, hindered base. Data is extrapolated from studies on 2-iodobutane.
Experimental Protocols
The following are detailed experimental protocols for achieving either a Zaitsev-selective or a Hofmann-selective elimination of this compound, adapted from established procedures for similar secondary alkyl halides.[1]
Protocol 1: Zaitsev-Selective Elimination of this compound
Objective: To synthesize predominantly 2-hexene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood.
-
In the flask, dissolve the desired molar equivalent of sodium ethoxide in anhydrous ethanol with stirring.
-
Once the sodium ethoxide is completely dissolved, add one molar equivalent of this compound to the reaction mixture.
-
Heat the reaction mixture to reflux using a heating mantle and maintain for a specified period (e.g., 2-4 hours). Monitor the reaction progress using a suitable method like gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Quench the reaction mixture with cold water and transfer to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC and/or NMR to determine the ratio of 1-hexene and 2-hexene.
Protocol 2: Hofmann-Selective Elimination of this compound
Objective: To synthesize predominantly 1-hexene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood.
-
In the flask, dissolve the desired molar equivalent of potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Add one molar equivalent of this compound to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) for a specified period (e.g., 2-4 hours). Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of 1-hexene).
-
Analyze the product mixture by GC and/or NMR to determine the ratio of 1-hexene and 2-hexene.
Visualizing the Reaction Pathways
The choice between the Zaitsev and Hofmann elimination pathways is a direct consequence of the interplay between the substrate and the base. This relationship can be visualized as a logical workflow.
References
Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on 2-Iodohexane Transition States
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate reaction mechanisms, particularly the fleeting transition states that govern reaction rates and product distributions. This guide provides a comparative analysis of DFT studies on the transition states of reactions involving 2-iodohexane and analogous secondary haloalkanes, offering insights into the competing SN2 and E2 pathways.
While specific DFT studies exclusively focused on this compound are limited in publicly accessible literature, a wealth of data from similar secondary iodoalkanes and haloalkanes provides a robust framework for comparison. These studies collectively illuminate the factors influencing the energetic barriers and geometries of transition states.
Comparing SN2 and E2 Transition States
This compound, as a secondary alkyl halide, can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions, with the outcome often depending on the nature of the nucleophile/base and solvent conditions.[1][2][3] DFT calculations are instrumental in dissecting the subtle energetic differences between the transition states of these competing pathways.
Table 1: Comparison of Calculated Activation Barriers for SN2 and E2 Reactions of Secondary Haloalkanes
| Reaction Type | Substrate | Nucleophile/Base | DFT Functional | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) | Reference |
| SN2 | 2-Chloropropane | OH⁻ | B3LYP | 6-311++G(d,p) | PCM (Water) | 24.5 | Hypothetical, based on[4] |
| E2 | 2-Chloropropane | OH⁻ | B3LYP | 6-311++G(d,p) | PCM (Water) | 21.8 | Hypothetical, based on[4] |
| SN2 | 2-Bromobutane | CN⁻ | B3LYP | aug-cc-pVDZ | DMSO | 18.2 | Based on principles from[5] |
| E2 | 2-Bromobutane | OEt⁻ | ωB97X-D | 6-31+G(d) | Ethanol | 19.5 | Illustrative |
| SN2 | 1-Iodobutane | DABCO | M06-2X | 6-311+G(d,p) | Acetonitrile | 15.7 | Based on data from[6] |
Note: The data presented is a synthesis from various sources and includes illustrative values for comparative purposes where direct data for this compound is unavailable. The choice of DFT functional and basis set significantly impacts the calculated barrier heights.[7][8]
Key Geometrical Parameters of Transition States
DFT optimizations provide detailed three-dimensional structures of transition states, revealing crucial information about bond breaking and bond formation.
Table 2: Key Geometrical Parameters of SN2 and E2 Transition States from DFT Studies
| Parameter | SN2 Transition State (Illustrative) | E2 Transition State (Illustrative) |
| Description | Nucleophilic attack on the α-carbon | Base abstracting a β-hydrogen |
| Cα-LG Bond Length | Elongated (e.g., ~2.5 - 2.8 Å for C-I) | Elongated (e.g., ~2.4 - 2.7 Å for C-I) |
| Nu-Cα Bond Length | Partially formed (e.g., ~2.2 - 2.5 Å) | N/A |
| Cβ-H Bond Length | N/A | Elongated (e.g., ~1.3 - 1.5 Å) |
| Cα-Cβ Bond Character | Single bond | Developing double bond character |
| Key Angles | Nu-Cα-LG angle ≈ 180° | Dihedral angle H-Cβ-Cα-LG ≈ 180° (anti-periplanar) |
The anti-periplanar arrangement in the E2 transition state is a critical stereoelectronic requirement for the reaction to proceed efficiently.[9]
Experimental and Computational Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following outlines a typical workflow for DFT studies on reaction transition states.
Computational Methodology
-
Software: Calculations are typically performed using quantum chemistry packages like Gaussian, ORCA, or Jaguar.[10][11]
-
Model Building: The 3D structures of reactants, products, and an initial guess for the transition state are constructed.
-
Geometry Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state (TS) search is initiated from the initial guess. Common methods include the Synchronous Transit-Guided Quasi-Newton (STQN) methods (QST2, QST3) or eigenvector-following algorithms.[12] The TS is a first-order saddle point on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.[13]
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products.[12]
-
Energy Calculation: Single-point energy calculations are often performed with a larger basis set to obtain more accurate activation and reaction energies. Solvation effects are commonly included using continuum models like the Polarizable Continuum Model (PCM).[14][15]
Choice of DFT Functional and Basis Set
The selection of the DFT functional and basis set is crucial for obtaining reliable results. Hybrid functionals like B3LYP and M06-2X, and range-separated functionals like ωB97X-D are widely used for kinetic studies.[7][16] Basis sets such as 6-31+G(d,p) or the correlation-consistent aug-cc-pVDZ are commonly employed to provide a good balance between accuracy and computational cost.[5]
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for conceptualizing complex chemical processes.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 10. mgcf.cchem.berkeley.edu [mgcf.cchem.berkeley.edu]
- 11. benchchem.com [benchchem.com]
- 12. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Iodohexane: A Guide for Laboratory Professionals
The proper disposal of 2-Iodohexane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste generated in research, scientific, and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for structurally similar compounds like 1-Iodohexane, this compound should be considered a skin and eye irritant and toxic to aquatic life.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.[1]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[2]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation: this compound is classified as a halogenated organic waste. It must be collected separately from non-halogenated organic waste, aqueous waste, acids, and bases.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, contaminated wipes), in a designated hazardous waste container.
-
The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any corrosive chemical waste.
-
Ensure the container is in good condition and has a secure, leak-proof cap.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from heat and ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | [4] |
| Boiling Point | 171.5°C at 760 mmHg | [5] |
| Flash Point | 55.1°C | [5] |
| Density | 1.444 g/cm³ | [5] |
| Hazards | Skin and eye irritant, Toxic to aquatic life | [1] |
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound waste suitable for a standard laboratory setting. The recommended procedure is collection and disposal via a licensed hazardous waste management company. Advanced industrial-scale disposal methods such as molten salt oxidation exist but are not applicable to laboratory waste generators.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Iodohexane
Essential Safety and Handling Guide for 2-Iodohexane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3][4][5] It is toxic to aquatic life with long-lasting effects.[1]
Hazard Statements:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃I | [1] |
| Molecular Weight | 212.07 g/mol | - |
| Appearance | Light yellow liquid | [2][4] |
| Odor | Odorless | [2][4] |
| Boiling Point | 179 - 180 °C / 354.2 - 356 °F @ 760 mmHg | [2] |
| Flash Point | 61 °C / 141.8 °F | [2] |
| Specific Gravity | 1.437 | [2] |
| Solubility | Insoluble in water | [2] |
Operational Plan for Handling this compound
A systematic approach is critical to safely handle this compound. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for exposure, and emergency procedures.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must be performed within a well-ventilated area, preferably a chemical fume hood.[1]
-
Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. This includes checking gloves for tears and ensuring safety goggles provide a complete seal.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling combustible and irritating chemicals. The kit should contain an inert absorbent material such as dry sand, earth, or sawdust.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
Required Personal Protective Equipment (PPE)
A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[1] The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn over safety glasses if there is a splash hazard.[1][6] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Inspect gloves before each use and change them immediately if contaminated. | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | A lab coat must be worn and fully buttoned. Consider a chemical-resistant apron for added protection when handling larger quantities. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | If working outside of a fume hood is unavoidable or if there is a risk of inhaling vapors, a NIOSH-approved vapor respirator is necessary.[1] | Protects against inhalation of vapors which may cause respiratory irritation.[3] |
Handling Procedure
-
Work Area Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Dispensing: When dispensing the liquid, do so slowly to avoid splashing. Use a closed system where possible to minimize vapor generation.[1]
-
Grounding: Take measures to prevent the buildup of electrostatic charge, especially when transferring large quantities. Use explosion-proof equipment.[1]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases.[2] Store away from heat, sparks, open flames, and hot surfaces.[1][2][7]
Post-Handling and Storage
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[1] The storage area should be secure and away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[2][8] |
| Skin Contact | Immediately remove contaminated clothing.[8] Promptly wash the contaminated skin with plenty of soap and water.[2][8] If skin irritation persists, get medical advice or attention.[1][2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention immediately.[8] |
Disposal Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from heat and incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and transportation.
-
Decontamination of Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., acetone, ethanol) for initial rinsing, and collect the rinsate as hazardous waste. Follow this with a standard wash with soap and water.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
